DL-Pyroglutamic acid-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DL-Pyroglutamic acid-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Pyroglutamic acid-d5, a deuterated analog of pyroglutamic acid. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.
Core Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled form of DL-Pyroglutamic acid, where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of pyroglutamic acid, glutamine, and glutamic acid in various biological matrices.
The key properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Chemical Formula | C₅H₂D₅NO₃ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| CAS Number | 352431-30-2 | [1][2] |
| Appearance | Solid | [No specific citation] |
| Purity | ≥98%, 99.21% | [1][2] |
| Storage | 4°C | [1] |
| SMILES | OC(C1([2H])NC(C([2H])([2H])C1([2H])[2H])=O)=O | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a five-membered lactam ring, which is a cyclic amide. The deuterium atoms are located on the carbon atoms of the pyrrolidone ring.
Caption: Chemical structure of this compound.
Synthesis
A plausible synthetic workflow for the deuterated analog would involve:
Caption: Plausible synthetic workflow for this compound.
Biological Significance and Applications
Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems. It plays a role in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione (B108866), a key antioxidant.[3] Glutathione is involved in numerous cellular processes, including antioxidant defense, nutrient metabolism, and the regulation of gene expression and cell signaling.[4]
The primary application of this compound is as an internal standard in quantitative mass spectrometry (LC-MS/MS). This is particularly important for the accurate measurement of glutamine and glutamic acid in biological samples. During the electrospray ionization process in mass spectrometry, both glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid, leading to inaccurate quantification.[5][6][7][8] By using a stable isotope-labeled internal standard like this compound, this analytical artifact can be corrected for, ensuring reliable and accurate results.[5][6][7][8]
Experimental Protocols
General Protocol for the Synthesis of DL-Pyroglutamic Acid (Non-Deuterated)
This protocol describes the synthesis of the non-deuterated form and serves as a conceptual basis for the synthesis of the deuterated analog.
-
Reaction Setup: 400 kg of feed-grade L-glutamic acid is added to a drying reactor equipped with a stirrer.
-
Heating and Melting: The mixture is slowly heated with steam. At approximately 95°C, the solid begins to melt, and by 130°C, it should be a clear liquid.
-
Cyclization and Dehydration: The temperature is maintained at 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.
-
Dissolution and Crystallization: After the reaction, the mixture is cooled to below 100°C and dissolved in 800 L of water. The solution is then further cooled to room temperature and allowed to crystallize for 2 hours.
-
Isolation: The solid DL-pyroglutamic acid is isolated by centrifugation.
-
Purification of Mother Liquor: The mother liquor is heated to 60-70°C, and 5 kg of activated carbon is added. The mixture is stirred for 1 hour and then filtered.
-
Concentration and Second Crystallization: The filtrate is concentrated by dehydration to a volume of approximately 500-550 L and then cooled to 20-25°C to crystallize for 4 hours.
-
Final Product Collection: The solid is collected by centrifugation and dried at 50°C for 8 hours to yield the final product.[9]
General Protocol for the Use of this compound as an Internal Standard in LC-MS/MS
The following is a general workflow for the quantification of glutamine and glutamic acid in cell media using an internal standard.
Caption: Workflow for quantification using an internal standard.
Note on LC-MS/MS Method Parameters:
-
Chromatographic Separation: A C18 reversed-phase column is often used with a mobile phase containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to achieve good separation of the highly polar amino acids.[10][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10][11] Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Signaling Pathway Context: The Glutathione Metabolism
Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway in glutathione metabolism. This cycle is responsible for the synthesis and breakdown of glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine.
Caption: The γ-Glutamyl Cycle in Glutathione Metabolism.
Glutathione itself is a critical signaling molecule, involved in redox signaling and protecting cells from oxidative stress.[3][12][13] While this compound is not typically used to directly probe these signaling pathways, its role as an internal standard is vital for accurately studying the metabolic fluxes within and related to the glutathione system, particularly under conditions of oxidative stress or in diseases where glutathione metabolism is dysregulated.[4]
Conclusion
This compound is an essential tool for researchers and scientists in the field of metabolomics and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and reliable quantification of pyroglutamic acid, glutamine, and glutamic acid, overcoming the analytical challenges posed by in-source cyclization during mass spectrometry. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for its effective implementation in experimental workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem-agilent.com [chem-agilent.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Pyroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated pyroglutamic acid, a valuable isotopically labeled compound for various research applications, including metabolic tracing and as an internal standard in quantitative analysis.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and chemical transformations.
Introduction
Pyroglutamic acid, a derivative of glutamic acid, is a naturally occurring amino acid found in many proteins.[4] Its deuterated analogue is of significant interest in pharmaceutical and metabolic research. The introduction of deuterium (B1214612), a stable isotope of hydrogen, allows for the tracking of molecules in biological systems and can be used to investigate reaction mechanisms and pharmacokinetic properties.[3][5] The synthesis of deuterated pyroglutamic acid typically involves the deuteration of a suitable precursor followed by cyclization. Purification is crucial to remove isotopic and chemical impurities, ensuring the final product's suitability for sensitive analytical applications.
Synthesis of Deuterated Pyroglutamic Acid
The synthesis of deuterated pyroglutamic acid can be approached through various methods. A common strategy involves the catalytic deuteration of an unsaturated precursor, followed by cyclization.[6][7] Alternatively, direct deuteration of glutamic acid can be achieved, which is then cyclized.
Synthesis via Catalytic Deuteration of Unsaturated Pyroglutamate Derivatives
This method offers a high degree of control over the position of deuterium incorporation.[6][7]
Experimental Protocol:
-
Preparation of the Unsaturated Precursor: A protected pyroglutamate, such as tert-butyl (S)-5-oxopyrrolidine-2-carboxylate, is used as the starting material.[6] An unsaturation is introduced at the 3,4-position through a selenenylation-oxidative deselenenylation method.[7]
-
Catalytic Deuteration: The resulting 3,4-didehydropyroglutamate derivative is then subjected to catalytic deuteration using deuterium gas (D₂) and a suitable catalyst, such as Palladium on carbon (Pd/C).[8] The reaction is typically carried out in an inert solvent like ethyl acetate (B1210297) or methanol. To ensure complete deuteration, the reaction vessel is purged with an inert gas, followed by the introduction of D₂ gas, often using a balloon.[8] The reaction progress is monitored by techniques like TLC or LC-MS.[8]
-
Deprotection and Cyclization: Following deuteration, the protecting groups are removed under appropriate conditions. If the starting material was a deuterated glutamic acid derivative, cyclization to form pyroglutamic acid is then induced. This can be achieved by heating the deuterated glutamic acid.[9][10][11]
Quantitative Data for Synthesis via Catalytic Deuteration:
| Parameter | Value/Condition | Reference |
| Starting Material | tert-butyl (S)-5-oxopyrrolidine-2-carboxylate | [6] |
| Deuteration Catalyst | Palladium on carbon (Pd/C) | [8] |
| Deuterium Source | Deuterium gas (D₂) | [8] |
| Solvent | Ethyl acetate or Methanol | [8] |
| Monitoring Technique | TLC or LC-MS | [8] |
Synthesis via Direct Deuteration and Thermal Cyclization of Glutamic Acid
A more direct, albeit potentially less specific, method involves the direct deuteration of L-glutamic acid followed by thermal cyclization.
Experimental Protocol:
-
Deuteration of L-Glutamic Acid: L-glutamic acid can be deuterated at various positions through exchange reactions in D₂O under acidic or basic conditions, or through catalytic methods. For comprehensive labeling, L-Glutamic acid-d5 is commercially available and can serve as the starting material.[1]
-
Thermal Cyclization: The deuterated L-glutamic acid is heated to induce cyclization and dehydration, forming deuterated pyroglutamic acid.[10][11] The reaction is typically carried out by heating the solid deuterated glutamic acid at temperatures ranging from 130-180°C.[10] Another protocol suggests heating to 220-290°C.[10] One specific method involves heating L-glutamic acid to 130-135°C for 2 hours.[12]
Quantitative Data for Thermal Cyclization of Glutamic Acid:
| Parameter | Value/Condition | Reference |
| Starting Material | L-Glutamic Acid | [10][12] |
| Reaction Temperature | 130-180 °C or 220-290 °C | [10] |
| Reaction Time | 40-70 minutes or 2 hours | [10][12] |
| Yield (for non-deuterated) | 65% | [12] |
Synthesis Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
The Natural Occurrence and Isotopic Signature of Pyroglutamic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a naturally occurring biomolecule found across various biological systems. It serves as a key intermediate in the glutathione (B108866) cycle, acts as a protein N-terminal blocking group, and is implicated in various physiological and pathological processes. Understanding the natural isotopic composition of pyroglutamic acid is crucial for applications ranging from metabolism and protein analysis to food authenticity verification. This technical guide provides an in-depth overview of the natural occurrence of pyroglutamic acid isotopes, details the analytical methodologies for their determination, and presents quantitative data on the isotopic signatures of its direct precursor, glutamic acid.
Introduction to Pyroglutamic Acid and its Isotopes
Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously or be catalyzed by glutaminyl cyclases[1]. This process results in the formation of a stable five-membered lactam ring[2]. In biological systems, pGlu is a metabolite in the γ-glutamyl cycle, essential for glutathione synthesis and recycling[3][4].
The study of the natural abundance of stable isotopes—primarily Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H)—provides a powerful tool for tracing the origin, formation, and metabolic fate of molecules. The isotopic composition of pyroglutamic acid is directly inherited from its precursors (glutamic acid and glutamine) and is influenced by the isotopic signatures of the source diet and subsequent metabolic fractionation events[5].
Formation and Metabolic Significance
Pyroglutamic acid is formed via the removal of a water molecule from glutamic acid or an ammonia (B1221849) molecule from glutamine[1][6]. This cyclization can be a significant event in proteins, where N-terminal glutamine or glutamic acid residues can be converted to pGlu, effectively "blocking" the N-terminus and influencing protein stability and function[7][8].
Metabolically, pGlu plays a central role in the glutathione cycle. It is generated from the degradation of glutathione and is subsequently converted back to L-glutamate by the enzyme 5-oxoprolinase, facilitating amino acid transport and detoxification processes[3]. Elevated levels of pyroglutamic acid in urine (5-oxoprolinuria) can be an indicator of metabolic disorders or oxidative stress[4].
Natural Isotopic Abundance Data
Direct, comprehensive data on the natural isotopic abundance of pyroglutamic acid from various sources is not extensively published. However, the isotopic signature of pGlu is directly derived from its immediate precursor, glutamic acid, with minimal expected fractionation during the intramolecular cyclization. Therefore, the natural abundance data for glutamic acid serves as a reliable proxy.
Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards[5].
Table 1: Natural Abundance of Stable Isotopes in the Elements of Pyroglutamic Acid (C₅H₇NO₃)
| Isotope | Average Natural Abundance (%) |
|---|---|
| ¹²C | 98.93 |
| ¹³C | 1.07[9] |
| ¹H | 99.9885 |
| ²H (D) | 0.0115[9] |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368[9] |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038[9] |
| ¹⁸O | 0.205[9] |
Source: IUPAC data, as cited[9].
Table 2: Representative δ¹³C and δ¹⁵N Values of Glutamic Acid from Various Foodstuffs
| Foodstuff Source | Plant Photosynthetic Pathway | δ¹³C (‰) of Glutamic Acid | δ¹⁵N (‰) of Glutamic Acid |
|---|---|---|---|
| Molasses (Sugarcane) | C4 | -13.5 ± 0.1 | 5.3 ± 0.9 |
| Corn Starch | C4 | -11.1 ± 0.1 | 1.1 ± 0.5 |
| Cassava | C3 | -26.9 ± 0.1 | 7.9 ± 0.8 |
| Wheat | C3 | -26.5 ± 0.2 | 3.5 ± 1.1 |
| Soybean | C3 | -26.0 ± 0.2 | 1.1 ± 0.4 |
| Kombu (Seaweed) | C3 | -16.4 ± 0.6 | 8.8 ± 0.9 |
Data adapted from discriminant analysis of glutamic acid in foodstuffs and MSG seasonings[10]. Values represent mean ± standard deviation.
The significant variation, particularly in δ¹³C values, reflects the photosynthetic pathway of the source plant (C3 vs. C4), a principle widely used in food authentication[11][12].
Experimental Protocols for Isotopic Analysis
The gold standard for determining the natural abundance of stable isotopes in organic molecules is Isotope Ratio Mass Spectrometry (IRMS). Modern methods often couple IRMS with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) to analyze individual compounds in a complex mixture. High-resolution mass spectrometry, such as with an Orbitrap analyzer, also allows for the simultaneous analysis of multiple isotopologues[13].
A critical challenge in the isotopic analysis of glutamine, glutamate, and pyroglutamate (B8496135) is the potential for in-source cyclization of glutamine and glutamate into pyroglutamate within the mass spectrometer, which can lead to analytical artifacts[6][14][15]. Methodologies must be designed to mitigate this issue.
Key Protocol: LC-MS/MS for Glutamate/Pyroglutamate Analysis
This protocol is adapted from methodologies designed to separate pGlu, Gln, and Glu, which is a prerequisite for accurate isotopic analysis and to correct for in-source conversion artifacts[6][15].
1. Sample Preparation (e.g., from Serum):
-
To 350 µL of serum, add 700 µL of ice-cold methanol (B129727) (1:2 v/v) for protein precipitation[16].
-
Vortex the mixture and incubate at -20°C for 20 minutes.
-
Centrifuge at >13,000 x g for 30 minutes to pellet proteins.
-
Carefully transfer the supernatant to a new vial and dry completely using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm) is effective for separation[15].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Gradient: A shallow gradient optimized to resolve the highly polar analytes is crucial. An example gradient could be:
- 0-5 min: Hold at 100% A.
- 5-10 min: Linear gradient from 0% to 100% B[15].
-
Flow Rate: 0.2-0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Platform: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode.
-
Source Optimization: Critically, the fragmentor or source voltage must be optimized to minimize in-source cyclization. Low voltages (e.g., 0-10 V) are recommended[6][15].
-
Analysis: For IRMS, the eluent is directed to a combustion/reduction interface before entering the mass spectrometer. For high-resolution MS, the instrument measures the relative intensities of all relevant isotopologues (e.g., M, M+1, M+2) to calculate the isotope ratios[13].
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₅-¹⁵N-Glutamic Acid, ¹³C₅-Pyroglutamic acid) is essential to correct for matrix effects and accurately quantify the extent of in-source conversion[6][17].
Applications and Future Directions
The analysis of pyroglutamic acid isotopes and its precursors has several key applications:
-
Food Science: Verifying the authenticity and geographical origin of food products, such as distinguishing between glutamic acid derived from C3 and C4 plants in seasonings[10][11].
-
Metabolic Research: Tracing the flux through the glutathione cycle and understanding metabolic reprogramming in diseases like cancer or diabetes[4][18].
-
Drug Development: Monitoring the stability of therapeutic proteins and peptides, where N-terminal glutamine can spontaneously cyclize to pGlu, affecting the drug's efficacy and stability[7][8].
Future research will likely focus on developing more sensitive methods for position-specific isotope analysis (PSIA) within the pyroglutamic acid molecule. This could provide unprecedented detail on the biochemical pathways and enzymatic mechanisms involved in its formation and metabolism[13].
Conclusion
Pyroglutamic acid is a ubiquitous molecule whose isotopic composition carries a wealth of information about its biological or geographical origin. While direct isotopic data for pGlu is sparse, the signature of its precursor, glutamic acid, provides a robust proxy. The analytical methodologies, primarily based on LC-MS and IRMS, are well-established but require careful optimization to avoid measurement artifacts. For researchers in metabolism and drug development, understanding and leveraging the natural isotopic signatures of pyroglutamic acid and its related compounds offer a valuable analytical tool for mechanistic and stability studies.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
An In-Depth Technical Guide to the Metabolic Pathway and Fate of DL-Pyroglutamic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid-d5 is a deuterated form of pyroglutamic acid, an important intermediate in the gamma-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and amino acid transport. The incorporation of deuterium (B1214612) atoms makes it a valuable tool for tracer studies in metabolic research, allowing for the sensitive and specific tracking of its metabolic fate using mass spectrometry. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, its expected fate in biological systems, and detailed experimental protocols for its use in research.
While the general metabolic pathway of pyroglutamic acid is well-established, specific in vivo quantitative data for the d5-labeled form is not extensively available in publicly accessible literature. Therefore, this guide combines established knowledge of pyroglutamic acid metabolism with data from studies using other isotopic tracers (e.g., ¹³C, ¹⁵N, and ³H) to provide a comprehensive and practical resource for researchers.
The Metabolic Pathway of Pyroglutamic Acid
Pyroglutamic acid, also known as 5-oxoproline, is a key metabolite in the gamma-glutamyl cycle.[1][2] This cycle is responsible for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.[3] The central pathway involves the following steps:
-
Formation of Pyroglutamic Acid: Gamma-glutamyl cyclotransferase acts on gamma-glutamyl amino acids to produce pyroglutamic acid and a free amino acid.[3]
-
Conversion to Glutamate (B1630785): The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of L-pyroglutamic acid to L-glutamate.[4][5] This reaction is a crucial step for recycling the glutamate moiety for glutathione synthesis.
The metabolic pathway of this compound is expected to follow the same route as its non-deuterated counterpart, resulting in the formation of glutamate-d5. The deuterium label allows for the precise tracking of this conversion and subsequent incorporation into other metabolic pathways.
Quantitative Data on Pyroglutamic Acid Metabolism
Direct quantitative data on the in vivo metabolism of this compound is limited. However, studies using other stable isotopes provide valuable insights into the kinetics of this pathway.
A study in healthy adults using intravenous infusions of L-[1-¹³C]oxoproline and L-[¹⁵N]oxoproline provides a strong model for what can be expected in a tracer study with this compound.[1] The key findings from this study are summarized in the table below and can be used to estimate the expected flux in similar experimental setups.
| Parameter | Fasting State (µmol·kg⁻¹·30min⁻¹) | Fed State (µmol·kg⁻¹·30min⁻¹) | Reference |
| ¹³C-Oxoproline Flux | 19.0 ± 3.6 | 21.2 ± 3.2 | [1] |
| ¹⁵N-Oxoproline Flux | 22.6 ± 3.9 | 25.8 ± 4.3 | [1] |
| Oxoproline Oxidation | 15.6 ± 3.6 | 17.9 ± 3.5 | [1] |
Data are presented as mean ± SD.
These data indicate that a significant portion of plasma pyroglutamic acid is oxidized, and its flux is influenced by the feeding state. A study in severely burned adults using L-5-[1-¹³C]oxoproline showed significantly higher rates of plasma oxoproline clearance compared to healthy controls, highlighting the impact of disease states on this metabolic pathway.[6]
Experimental Protocols
In Vivo Tracer Study Design
A typical in vivo study to investigate the metabolism of this compound would involve the following steps:
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Tracer Administration: Administer a known amount of this compound via an appropriate route (e.g., intravenous injection or oral gavage).
-
Sample Collection: Collect biological samples at various time points post-administration. This typically includes blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney, brain).
-
Sample Preparation:
-
Plasma/Urine: Precipitate proteins (e.g., with methanol (B129727) or acetonitrile), centrifuge, and collect the supernatant.
-
Tissues: Homogenize the tissue in a suitable buffer, followed by extraction of metabolites.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify this compound and its metabolites (e.g., glutamate-d5).
-
Data Analysis: Use the concentration-time data to calculate pharmacokinetic parameters and metabolic flux rates.
Analytical Method: LC-MS/MS for Pyroglutamic Acid-d5 and Glutamate-d5
A significant challenge in the analysis of pyroglutamic acid is the in-source cyclization of glutamine and glutamate during mass spectrometry, which can lead to an overestimation of pyroglutamic acid levels.[7][8] Therefore, chromatographic separation of these compounds before detection is crucial.
LC-MS/MS Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 column (for separation with an ion-pairing agent) or a HILIC column.[8][9] |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent like pentadecafluorooctanoic acid.[9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | A gradient from low to high organic phase to elute the analytes. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and Glutamate-d5 would need to be determined empirically. For non-deuterated pyroglutamic acid, a common transition is [M+H]+ → [M+H-46]+.[9] |
| Internal Standard | A different isotopically labeled pyroglutamic acid (e.g., ¹³C₅-pyroglutamic acid) should be used for accurate quantification. |
Sample Preparation for LC-MS/MS:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.
Expected Metabolic Fate and Distribution
Based on the known metabolism of pyroglutamic acid and general pharmacokinetic principles, the following fate is expected for this compound:
-
Conversion to Glutamate-d5: The primary metabolic fate will be the conversion to L-Glutamate-d5 by 5-oxoprolinase.
-
Incorporation into Glutathione: The newly formed L-Glutamate-d5 can be incorporated into the glutathione pool, forming glutathione-d5.
-
Further Metabolism: L-Glutamate-d5 can also enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle after conversion to α-ketoglutarate.
-
Tissue Distribution: Pyroglutamic acid is known to be present in various tissues, with the highest concentrations typically found in the brain, kidney, and liver. The distribution of this compound is expected to reflect this.
-
Excretion: Unmetabolized pyroglutamic acid and its metabolites are excreted in the urine.[10] Studies in humans have shown that urinary excretion of 5-L-oxoproline is influenced by dietary protein intake.[10][11]
Conclusion
This compound is a powerful tool for investigating the dynamics of the gamma-glutamyl cycle and glutathione metabolism. While specific quantitative in vivo data for this deuterated tracer is not abundant, the well-established metabolic pathway of pyroglutamic acid and data from studies using other isotopic labels provide a solid framework for designing and interpreting tracer experiments. Careful consideration of analytical challenges, such as the in-source cyclization of related metabolites, is crucial for obtaining accurate and reliable data. This technical guide provides researchers with the necessary background and protocols to effectively utilize this compound in their metabolic research.
References
- 1. Plasma L-5-oxoproline carbon and nitrogen kinetics in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma L-5-oxoproline kinetics and whole blood glutathione synthesis rates in severely burned adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Urinary excretion of 5-L-oxoproline (pyroglutamic acid) is increased in normal adults consuming vegetarian or low protein diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of 5-L-oxoproline (pyroglutamic acid) is increased during recovery from severe childhood malnutrition and responds to supplemental glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of DL-Pyroglutamic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of DL-Pyroglutamic acid-d5, a deuterated isotopologue of DL-Pyroglutamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Core Physical and Chemical Data
This compound is a synthetic, stable isotope-labeled version of DL-Pyroglutamic acid, an amino acid derivative. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification methods.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 352431-30-2 | [1][2] |
| Molecular Formula | C₅H₂D₅NO₃ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 175-177°C | [2] |
| Purity | ≥98% | [1] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value/Description | Reference(s) |
| IUPAC Name | 5-oxopyrrolidine-2-carboxylic acid-d5 | [3] |
| SMILES | OC(C1([2H])NC(C([2H])([2H])C1([2H])[2H])=O)=O | [1] |
| InChI Key | ODHCTXKNWHHXJC-UXXIZXEISA-N | [4] |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [5][6] |
Table 3: Storage and Stability
| Condition | Duration | Reference(s) |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [1][2] |
| In solvent at -80°C | 6 months | [5][] |
| In solvent at -20°C | 1 month | [5][] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the deuterated form, this compound, are not extensively published. However, the methodologies for its non-deuterated analogue, DL-Pyroglutamic acid, are well-established and can be adapted. It is crucial to note that while the general procedures are similar, reaction times, purification methods, and spectral interpretations will differ due to the presence of deuterium.
Synthesis of DL-Pyroglutamic Acid (Non-deuterated Analogue)
This protocol describes a common method for the synthesis of DL-Pyroglutamic acid from L-Glutamic acid.
Materials:
-
L-Glutamic acid
-
Drying reactor with stirring and heating capabilities
-
Water
-
Activated carbon
-
Centrifuge
-
Drying oven
Procedure:
-
Introduce 400 kg of feed-grade L-Glutamic acid into the drying reactor.
-
Begin stirring and slowly heat the reactor with steam.
-
As the temperature approaches 95°C, the glutamic acid will begin to melt.
-
Continue heating to 130°C until the substance is fully dissolved and the solution is clear.
-
Maintain the temperature between 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.
-
Cool the reaction mixture to below 100°C and dissolve the product in 800 L of water.
-
Continue to cool the solution to room temperature and allow it to crystallize for 2 hours.
-
Separate the solid DL-Pyroglutamic acid from the mother liquor via centrifugation.
-
Heat the mother liquor to 60-70°C and add 5 kg of activated carbon. Stir for 1 hour.
-
Filter the hot solution and concentrate the filtrate to a volume of approximately 500-550 L.
-
Cool the concentrated solution to 20-25°C and allow it to crystallize for 4 hours.
-
Centrifuge to collect the crystals and dry them at 50°C for 8 hours to yield the final product.[8]
Analytical Methods (General Procedures)
The following are general guidelines for the analysis of pyroglutamic acid. Specific parameters for this compound should be optimized based on the instrumentation and experimental goals.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and isotopic labeling of this compound.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a significant reduction in signal intensity and complexity in the deuterated positions compared to the non-deuterated standard. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and isotopic enrichment of this compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are commonly used.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (approximately 134.14 Da). The isotopic distribution will confirm the presence of five deuterium atoms. It is important to be aware that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS analysis.[9]
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.
-
Analysis: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the amide N-H stretch, and the carbonyl C=O stretches of both the carboxylic acid and the lactam. The spectrum can be compared to that of non-deuterated pyroglutamic acid to observe shifts due to deuteration.
Visualization of Experimental Workflow
The primary application of this compound is as an internal standard in quantitative analysis. The following diagram illustrates a typical workflow for its use in an LC-MS/MS experiment.
Caption: Workflow for using this compound as an internal standard in LC-MS/MS.
This workflow demonstrates the process from sample preparation, through analytical separation and detection, to the final data analysis for quantifying the target analyte.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 3. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. L-Pyroglutamic acid(98-79-3) IR Spectrum [m.chemicalbook.com]
- 6. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]
- 8. L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
DL-Pyroglutamic acid-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on DL-Pyroglutamic acid-d5, a deuterated stable isotope of DL-Pyroglutamic acid. It is intended for use by professionals in research and development who require detailed data on its properties, synthesis, and application, particularly as an internal standard in quantitative analytical methods.
Core Compound Information
This compound is the deuterated form of DL-Pyroglutamic acid (also known as 5-oxoproline), a derivative of glutamic acid. The incorporation of five deuterium (B1214612) atoms increases its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
The fundamental identifiers and chemical properties of this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 352431-30-2 | [1][2][3] |
| Molecular Formula | C₅H₂D₅NO₃ | [1][4] |
| Molecular Weight | 134.14 g/mol | [1][5] |
| IUPAC Name | 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid | [5] |
| Appearance | White to off-white solid | [3][5] |
| Purity | Typically ≥98% | [1][3] |
Computational chemistry data provides insight into the molecule's behavior in various chemical environments.
| Property | Value | Citation(s) |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [6] |
| LogP | -0.6504 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Biological Context: The Glutathione (B108866) Cycle
Pyroglutamic acid is a key metabolite in the γ-glutamyl cycle (or glutathione cycle), a critical pathway for the synthesis and degradation of glutathione (GSH).[2][] Glutathione is a primary cellular antioxidant, and monitoring its turnover is crucial in studies of oxidative stress and detoxification.[1][8] Elevated levels of pyroglutamic acid can indicate a disruption in this cycle, often associated with glutathione deficiency.[8][9] The pathway illustrates the conversion of pyroglutamic acid to glutamate (B1630785) by the enzyme 5-oxoprolinase, replenishing the glutamate pool for glutathione synthesis.[3][]
Caption: The γ-Glutamyl Cycle showing the central role of Pyroglutamic Acid.
Methodologies and Experimental Protocols
This compound is primarily used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of endogenous pyroglutamic acid, glutamic acid, and glutamine.
A significant challenge in the LC-MS/MS analysis of glutamine and glutamic acid is their in-source cyclization to form pyroglutamic acid.[10][11] This artifact can lead to an overestimation of pyroglutamic acid and an underestimation of its precursors. The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for this conversion and other matrix effects, ensuring analytical accuracy.[11] The standard is added to samples at a known concentration at the beginning of sample preparation. Since it behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization, the ratio of the analyte to the standard provides a precise measure of the analyte's concentration.
The following is a representative workflow for the analysis of pyroglutamic acid in biological matrices (e.g., cell culture media, plasma) using this compound as an internal standard. This protocol is a composite based on common methodologies.[12][13]
1. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol/water).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
2. Chromatographic Separation:
-
LC System: Standard HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or a volatile ion-pair reagent like pentadecafluorooctanoic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 2% B to 98% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Detection:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Pyroglutamic Acid (unlabeled): Q1: 130.1 m/z → Q3: 84.1 m/z
-
This compound (standard): Q1: 135.1 m/z → Q3: 89.1 m/z
-
-
Instrument Settings: Optimize source parameters (e.g., fragmentor voltage, capillary voltage, gas temperatures) to minimize in-source cyclization and maximize signal.[10]
Caption: General workflow for sample analysis using a deuterated internal standard.
The synthesis of deuterated amino acids like this compound often involves catalytic deuteration. A common strategy is the deuteration of an unsaturated precursor. For instance, a protected 3,4-didehydropyroglutamate derivative can be synthesized and then catalytically deuterated using a palladium or ruthenium catalyst in the presence of deuterium gas (D₂).[4][14] Subsequent deprotection steps yield the final deuterated product. This method allows for the precise introduction of deuterium atoms at specific positions.[4]
Conclusion
This compound is an essential tool for researchers in metabolomics, drug metabolism, and clinical chemistry. Its role as an internal standard enables the robust and accurate quantification of pyroglutamic acid and related metabolites, overcoming common analytical challenges such as in-source degradation. Understanding its chemical properties, biological relevance in the glutathione cycle, and proper application in analytical protocols is key to generating high-quality, reliable data in complex biological systems.
References
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Enigmatic Enantiomers: A Technical Guide to the Biological Significance of Pyroglutamic Acid
For Immediate Release
Fremont, CA – December 5, 2025 – In the intricate landscape of neuroscience and drug development, the nuanced roles of stereoisomers are of paramount importance. This technical guide delves into the core biological significance of the enantiomers of pyroglutamic acid (pGlu), a fascinating yet often overlooked amino acid derivative. With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on L- and D-pyroglutamic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of their involvement in key biological pathways.
Introduction: The Two Faces of Pyroglutamic Acid
Pyroglutamic acid, also known as 5-oxoproline, is a cyclized derivative of glutamic acid or glutamine. It exists in two stereoisomeric forms: L-pyroglutamic acid and D-pyroglutamic acid. While the L-enantiomer is a recognized intermediate in the glutathione (B108866) cycle and a constituent of various peptides and proteins, the biological relevance of its D-counterpart is an emerging area of research with significant implications for neurodegenerative diseases and metabolic disorders.[1] This guide will elucidate the distinct and overlapping roles of these enantiomers, providing a comprehensive resource for the scientific community.
Quantitative Analysis of Pyroglutamic Acid Enantiomers
The concentration of L- and D-pyroglutamic acid varies significantly across different biological matrices and is altered in pathological states. The following tables summarize the available quantitative data to facilitate comparative analysis.
Table 1: Concentration of L-Pyroglutamic Acid in Human Biological Samples
| Biological Matrix | Condition | Concentration (µmol/L) | Reference |
| Cerebrospinal Fluid (CSF) | Healthy Controls | 1.8 - 4.2 | [2] |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | 2.1 - 5.5 | [2][3] |
| Plasma | Healthy Controls | 15 - 50 | [4] |
| Brain Tissue | N/A | Found in substantial amounts | [5] |
Table 2: Concentration of D-Amino Acids (including potential for D-pGlu) in Human Cerebrospinal Fluid (CSF)
| Amino Acid | Condition | Concentration (nmol/mL) | Reference |
| Total D-Amino Acids | Healthy Controls | 1.32 | [6] |
| Total D-Amino Acids | Alzheimer's Disease | 1.89 | [6] |
| D-Aspartate | Healthy Controls (ventricular) | 1.22 | [6] |
| D-Aspartate | Alzheimer's Disease (ventricular) | 3.34 | [6] |
Note: Specific quantitative data for D-pyroglutamic acid in human CSF and brain tissue is still an active area of research. The data for total D-amino acids and D-aspartate are provided as indicators of potential changes in D-amino acid metabolism in Alzheimer's disease.
Key Biological Pathways and Roles
The enantiomers of pyroglutamic acid are implicated in a range of crucial biological processes, from neurotransmitter metabolism to the pathology of neurodegenerative diseases.
The Glutamate-Glutamine Cycle and GABA Synthesis
L-pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport.[1][7] It can be converted to glutamate (B1630785), a major excitatory neurotransmitter, by the enzyme 5-oxoprolinase.[1] Glutamate, in turn, is a precursor for the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8]
Neurotransmission and Nootropic Effects
L-pyroglutamic acid has been investigated for its potential nootropic, or cognitive-enhancing, effects. Studies suggest that it may modulate the activity of excitatory amino acid receptors.[9] L-PCA has been shown to interact with glutamate receptors, though with a lower affinity than glutamate itself.[9] This interaction may contribute to its purported effects on memory and cognition. D-pyroglutamic acid, in contrast, shows little to no interaction with these receptors.[9]
Alzheimer's Disease and Amyloid-β Pathology
A significant area of interest is the role of pyroglutamated amyloid-beta (AβpE3) in the pathogenesis of Alzheimer's disease. The N-terminal glutamate of the Aβ peptide can undergo cyclization to form pyroglutamate, a modification catalyzed by the enzyme glutaminyl cyclase.[1] This modified form of Aβ is more prone to aggregation, is more neurotoxic, and is a major component of the amyloid plaques found in the brains of Alzheimer's patients.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of Pyroglutamic Acid in the Glutathione Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamic acid, also known as 5-oxoproline, is a key intermediate metabolite in the γ-glutamyl cycle, a fundamental pathway for glutathione (B108866) synthesis and degradation. This technical guide provides a comprehensive overview of the role of pyroglutamic acid in glutathione metabolism. It details the biochemical pathways, enzymatic reactions, and regulatory mechanisms involved. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for the analysis of key components of the glutathione cycle, and provides visual representations of the involved pathways to facilitate a deeper understanding of the intricate role of pyroglutamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to redox biology, metabolism, and therapeutic development.
Introduction
The glutathione (GSH) system is a cornerstone of cellular defense against oxidative stress and xenobiotic toxicity. The γ-glutamyl cycle is the primary pathway for the synthesis and degradation of this vital tripeptide. Within this cycle, pyroglutamic acid emerges as a critical metabolite, the formation and conversion of which are tightly regulated. Dysregulation of this part of the cycle can lead to significant pathophysiological consequences, including 5-oxoprolinuria and pyroglutamic acidosis.[1][2] Understanding the precise role of pyroglutamic acid is therefore paramount for elucidating the dynamics of glutathione homeostasis and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
Pyroglutamic acid is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase and is subsequently converted to glutamate (B1630785) by the ATP-dependent enzyme 5-oxoprolinase.[3][4] Its levels in biological fluids can serve as a biomarker for glutathione turnover and for certain metabolic disorders.[5] This guide will delve into the core aspects of pyroglutamic acid's involvement in the glutathione cycle, providing the necessary technical details for advanced research and development.
Biochemical Pathways
The γ-glutamyl cycle involves a series of six enzymatic reactions that account for the synthesis and degradation of glutathione. Pyroglutamic acid is a central intermediate in this cycle.
The γ-Glutamyl Cycle
The cycle begins with the transport of amino acids into the cell, a process facilitated by the membrane-bound enzyme γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid, which is then transported into the cell.[6]
Inside the cell, γ-glutamyl cyclotransferase (GGCT) acts on the γ-glutamyl-amino acid to release the amino acid and form pyroglutamic acid.[7] To re-enter the glutathione synthesis pathway, pyroglutamic acid is converted to glutamate by 5-oxoprolinase in an ATP-dependent reaction.[3]
Glutamate then combines with cysteine to form γ-glutamylcysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL), which is the rate-limiting step in glutathione synthesis.[8] Finally, glutathione synthetase (GS) adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione.[1]
Pathophysiology: Pyroglutamic Acidosis
Pyroglutamic acidosis, or 5-oxoprolinuria, is a metabolic condition characterized by the accumulation of pyroglutamic acid in the body.[2] This can occur due to inherited deficiencies in the enzymes of the γ-glutamyl cycle, most commonly glutathione synthetase deficiency.[1] A lack of glutathione synthetase leads to an accumulation of its substrate, γ-glutamylcysteine. This excess γ-glutamylcysteine is then converted to pyroglutamic acid by γ-glutamyl cyclotransferase.[1] If the rate of pyroglutamic acid formation exceeds the capacity of 5-oxoprolinase to convert it to glutamate, pyroglutamic acid accumulates, leading to metabolic acidosis.[1]
Acquired pyroglutamic acidosis can also occur, often associated with certain medications like paracetamol (acetaminophen) and flucloxacillin, particularly in individuals with underlying conditions such as sepsis, malnutrition, or renal impairment.[9][10] Paracetamol depletes glutathione stores, leading to a loss of feedback inhibition on GCL and a subsequent overproduction of γ-glutamylcysteine.[11] Flucloxacillin can inhibit 5-oxoprolinase, further contributing to the accumulation of pyroglutamic acid.[12]
Quantitative Data
This section summarizes key quantitative data related to the enzymes and metabolites involved in the glutathione cycle, with a focus on pyroglutamic acid.
Enzyme Kinetics
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Inhibitor | Ki | Reference |
| Glutamate-Cysteine Ligase (GCL) | Glutamate | Rat Kidney | 1.8 mM | - | Glutathione (GSH) | 2.3 mM | [8] |
| Cysteine | Rat Kidney | 0.1-0.3 mM | - | [8] | |||
| γ-Glutamyl Cyclotransferase (GGCT) | γ-Glutamyl-p-nitroanilide | Human Neutrophils | 1.8 mM | - | L-Serine-borate complex | - | [13] |
| 5-Oxoprolinase (OPLAH) | 5-Oxo-L-proline | E. coli | 32 ± 3 µM | - | L-2-Imidazolidone-4-carboxylate | - | [14] |
| 5-Oxo-L-proline | B. subtilis | 39 ± 6 µM | - | ||||
| γ-Glutamyl Transpeptidase (GGT1) | Glutathione (GSH) | Human | 10.60 ± 0.07 µM | - | Serine-borate complex | - | [9] |
| Oxidized Glutathione (GSSG) | Human | 8.80 ± 0.05 µM | - | [9] |
Metabolite Concentrations
The concentrations of key metabolites in the glutathione cycle can vary significantly between different tissues and physiological states.
| Metabolite | Tissue/Fluid | Condition | Concentration | Reference |
| Glutathione (GSH) | Whole Blood | Healthy Adult | 1.09 ± 0.20 mmol/L | [5] |
| Plasma | Healthy Adult | ~4 µmol/L | [5] | |
| Liver | Rat (Fasted) | 3.6 ± 0.8 µmol/g | [15][16] | |
| Liver | Rat (Fed) | 4.7 ± 0.9 µmol/g | [15][16] | |
| γ-Glutamylcysteine | Whole Blood | Healthy Adult | 25 ± 8 µmol/L | [5] |
| Plasma | Healthy Adult | ~4 µmol/L | [5] | |
| Pyroglutamic Acid | Urine | Healthy Adult | 15 - 40 µg/mg creatinine | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of pyroglutamic acid and the glutathione cycle.
Measurement of 5-Oxoprolinase Activity
This protocol is adapted from a fluorimetric assay for 5-oxoprolinase activity.[8]
Principle: 5-Oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate. The glutamate produced is then derivatized with o-phthaldialdehyde (OPA) and a thiol, and the fluorescent product is quantified by HPLC.
Materials:
-
Tissue homogenate or cell lysate
-
Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, and 10 mM ATP
-
Substrate solution: 100 mM 5-oxo-L-proline in water
-
Stopping solution: 1 M Perchloric acid
-
Neutralizing solution: 2 M KHCO₃
-
OPA derivatization reagent
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.
-
Pre-incubate the enzyme sample at 37°C for 5 minutes.
-
Start the reaction by adding the substrate solution to a final concentration of 10 mM. The final reaction volume is typically 100 µL.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Neutralize the supernatant with 2 M KHCO₃.
-
Derivatize an aliquot of the supernatant with OPA reagent according to the manufacturer's instructions.
-
Inject the derivatized sample onto an HPLC system equipped with a C18 column and a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Quantify the glutamate peak by comparing its area to a standard curve of glutamate.
-
Calculate the specific activity as nmol of glutamate produced per minute per mg of protein.
Quantification of Pyroglutamic Acid by LC-MS/MS
This protocol provides a general framework for the quantification of pyroglutamic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20]
Principle: Pyroglutamic acid is separated from other matrix components by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Materials:
-
Plasma, urine, or tissue extract
-
Internal standard (e.g., ¹³C₅-¹⁵N-pyroglutamic acid)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or urine, add the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate pyroglutamic acid from isomers.
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for pyroglutamic acid (e.g., m/z 130.0 -> 84.0) and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of pyroglutamic acid and the internal standard.
-
Calculate the concentration of pyroglutamic acid in the samples based on the peak area ratio of the analyte to the internal standard.
-
Measurement of Total Glutathione
This protocol is based on the widely used Tietze recycling assay.
Principle: Glutathione is oxidized by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration.
Materials:
-
Cell lysate or tissue homogenate
-
Assay buffer: 100 mM sodium phosphate, pH 7.5, containing 1 mM EDTA
-
DTNB solution (5 mg/mL in assay buffer)
-
Glutathione reductase solution (50 units/mL in assay buffer)
-
NADPH solution (4 mg/mL in assay buffer)
-
Glutathione standard solution
Procedure:
-
Prepare cell lysate or tissue homogenate in assay buffer.
-
Prepare a standard curve of glutathione.
-
In a 96-well plate, add samples and standards.
-
Add DTNB solution to each well.
-
Add NADPH solution to each well.
-
Initiate the reaction by adding glutathione reductase solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Determine the concentration of total glutathione in the samples from the standard curve.
Conclusion
Pyroglutamic acid is a pivotal metabolite in the γ-glutamyl cycle, and its metabolism is intricately linked to cellular glutathione homeostasis. The accumulation of pyroglutamic acid is a hallmark of several inherited and acquired metabolic disorders, highlighting the importance of the enzymes responsible for its formation and degradation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of pyroglutamic acid in health and disease. Further research, particularly in obtaining more precise kinetic data for human enzymes and detailed metabolic flux analyses, will be crucial for a more complete understanding of the glutathione cycle and for the development of targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A mathematical model of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione and gamma-glutamylcysteine in whole blood, plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione is an aging-related metabolic signature in the mouse kidney | Aging [aging-us.com]
- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 8. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyroglutamic acidosis caused by the combination of two common medicines prescribed in everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence against the participation of the gamma-glutamyltransferase-gamma-glutamylcylclotransferase pathway in amino acid transport by rabbit erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of hepatic glutathione turnover in rats in vivo and evidence for kinetic homogeneity of the hepatic glutathione pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Hepatic Glutathione Turnover in Rats In Vivo and Evidence for Kinetic Homogeneity of the Hepatic Glutathione Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Changes in levels of the antioxidant glutathione in brain and blood across the age span of healthy adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gamma-Glutamylcyclotransferase: inhibition by D-beta-aminoglutaryl-L-alanine and analysis of the solvent kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caringsunshine.com [caringsunshine.com]
Spontaneous Cyclization of Glutamic Acid to Pyroglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The spontaneous, non-enzymatic cyclization of glutamic acid to pyroglutamic acid represents a critical post-translational modification and degradation pathway with significant implications in protein chemistry and pharmaceutical development. This intramolecular condensation reaction, leading to the formation of a five-membered lactam ring, can alter the physicochemical properties of peptides and proteins, including charge, hydrophobicity, and conformation. For drug development professionals, particularly those working with therapeutic proteins such as monoclonal antibodies, understanding and controlling this modification is paramount to ensuring product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core principles of glutamic acid cyclization, including its chemical mechanism, kinetics, and influencing factors. Detailed experimental protocols for monitoring this conversion are provided, alongside a summary of its impact on drug development and strategies for its mitigation.
Introduction
N-terminal glutamic acid (Glu) residues in peptides and proteins are susceptible to spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu).[1][2] This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain carboxyl carbon, resulting in the elimination of a water molecule and the formation of a lactam ring.[1] While this modification can also occur with N-terminal glutamine (Gln), the conversion from glutamic acid is a distinct and often slower process that is highly dependent on environmental conditions.[3][4]
The formation of pyroglutamic acid is a significant concern in the manufacturing and storage of therapeutic proteins, as it can introduce heterogeneity and potentially impact the drug's biological activity and immunogenicity.[5][6] This guide serves as a technical resource for researchers and drug development professionals to understand the fundamental aspects of this reaction and to implement effective analytical and control strategies.
Chemical Mechanism and Kinetics
The spontaneous cyclization of glutamic acid to pyroglutamic acid is a non-enzymatic intramolecular condensation reaction. The reaction proceeds via a nucleophilic attack of the terminal amino group on the gamma-carboxyl carbon of the glutamic acid side chain, forming a tetrahedral intermediate which then collapses to form the cyclic pyroglutamyl residue with the concomitant loss of a water molecule.
The rate of this reaction is significantly influenced by several factors, most notably pH and temperature.[2][3]
Influence of pH
The rate of pyroglutamic acid formation exhibits a distinct pH-dependent profile. The reaction is generally slow at neutral pH (around 6.0-7.0) and is accelerated under both acidic and basic conditions.[3][7] At low pH, protonation of the carboxyl group can facilitate the reaction, while at high pH, the deprotonated amino group is a more potent nucleophile.[3] Studies on monoclonal antibodies have shown that the formation of pyroglutamic acid is favored at pH 4 and 8, with minimal formation observed around pH 6.2.[7][8]
Influence of Temperature
As with most chemical reactions, the rate of glutamic acid cyclization increases with temperature.[2][3] This temperature dependence underscores the importance of controlled storage conditions for therapeutic proteins to minimize this degradation pathway.
Quantitative Kinetic Data
The rate of conversion of N-terminal glutamic acid to pyroglutamic acid can be quantified by determining the half-life (t½) of the N-terminal glutamic acid under specific conditions. The following tables summarize kinetic data from studies on monoclonal antibodies.
| pH | Temperature (°C) | Half-life of N-terminal Glu (months) | Reference |
| 4.0 | 37 | 4.8 | [3] |
| 4.1 | 45 | ~9 | [8] |
| 6.2 | - | Minimal formation | [8] |
| 7.0 | 37 | 19 | [3] |
| 8.0 | 37 | 11 | [3] |
Table 1: Half-life of N-terminal Glutamic Acid Cyclization in a Monoclonal Antibody Light Chain at Various pH Values and Temperatures.[3][8]
Impact on Drug Development
The formation of pyroglutamic acid at the N-terminus of therapeutic proteins, particularly monoclonal antibodies, is a critical quality attribute that requires careful monitoring and control.
-
Blocked N-terminus: The cyclization of the N-terminal glutamic acid results in a "blocked" N-terminus, which can interfere with certain analytical techniques like Edman degradation for protein sequencing.[6]
-
Altered Physicochemical Properties: The conversion to pyroglutamic acid can alter the charge and hydrophobicity of the protein, potentially leading to changes in its conformation, stability, and aggregation propensity.[4][6]
-
Product Heterogeneity: The presence of both the native protein with an N-terminal glutamic acid and the modified version with pyroglutamic acid introduces heterogeneity into the drug product, which is undesirable from a regulatory perspective.[5][6]
-
Biological Activity: While the impact on biological activity is protein-specific, modifications at the N-terminus can, in some cases, affect the binding affinity and efficacy of the therapeutic protein.[6]
Formulation and Storage Strategies
To minimize the formation of pyroglutamic acid in biopharmaceuticals, the following strategies can be employed:
-
pH Control: Formulating and storing the drug product at a pH where the cyclization rate is minimal (typically between 6.0 and 7.0) is a key strategy.[6]
-
Temperature Control: Maintaining low and controlled storage temperatures is crucial to slow down the degradation process.[6]
-
Lyophilization: For stable proteins, lyophilization (freeze-drying) can significantly reduce the rate of cyclization in the solid state.[6][9]
-
Buffer Selection: The choice of buffer can also influence the reaction rate. For instance, phosphate (B84403) buffers have been reported to catalyze the cyclization of N-terminal glutamine.[6]
Experimental Protocols
Accurate monitoring of pyroglutamic acid formation is essential for process control and product characterization. The following are detailed protocols for the analysis of this modification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 1: Quantification of Pyroglutamic Acid by Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from methods used for the analysis of monoclonal antibodies and other proteins.[8][10]
Objective: To separate and quantify the native protein (with N-terminal Glu) from its pyroglutamic acid variant.
Materials:
-
Agilent ZORBAX SB-C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent[10]
-
HPLC system with UV detector
-
Mobile Phase A: 0.01 M diammonium hydrogen phosphate buffer, pH 1.6 (or other suitable acidic buffer)[10]
-
Mobile Phase B: Acetonitrile
-
Sample: Protein of interest, appropriately diluted in a suitable buffer.
Procedure:
-
Sample Preparation: If analyzing a monoclonal antibody, reduction and alkylation may be necessary to separate the light and heavy chains for better resolution.[5] Dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase conditions.
-
HPLC Method:
-
Column: Agilent ZORBAX SB-C18 (or equivalent).
-
Column Temperature: 15 °C[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: 205 nm[10]
-
Injection Volume: 20 µL[10]
-
Gradient Elution:
-
Establish a suitable gradient of Mobile Phase B (Acetonitrile) into Mobile Phase A to achieve separation of the native and modified forms of the protein or peptide. The exact gradient will need to be optimized for the specific analyte.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the native and pyroglutamic acid-containing forms based on their retention times (the pyro-Glu form is typically more hydrophobic and may elute later).
-
Quantify the relative amounts of each form by integrating the peak areas. The percentage of pyroglutamic acid can be calculated as: (Area of pyro-Glu peak / (Area of native peak + Area of pyro-Glu peak)) * 100.
-
Protocol 2: Identification and Characterization by Mass Spectrometry (MS)
This protocol outlines a general workflow for the identification of pyroglutamic acid formation using LC-MS.[7][11]
Objective: To confirm the identity of the pyroglutamic acid modification by mass analysis.
Materials:
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF)
-
C18 column suitable for protein/peptide separation (e.g., Phenomenex Kinetex C18 XB)[11]
-
Mobile Phase A: Water with 0.1% formic acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[11]
-
Protease (e.g., Trypsin, Lys-C) for peptide mapping
-
Sample: Protein of interest
Procedure:
-
Sample Preparation (Peptide Mapping):
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with a specific protease (e.g., Trypsin or Lys-C) to generate peptides.[12]
-
-
LC-MS Method:
-
Column: C18 column suitable for peptide separations.
-
Gradient: Develop a gradient of Mobile Phase B into Mobile Phase A to separate the peptides.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to identify the peptide masses.
-
Acquire tandem MS (MS/MS) data for the N-terminal peptide of interest to confirm its sequence and the modification.
-
-
-
Data Analysis:
-
Search the MS data for the expected mass of the N-terminal peptide.
-
Look for a mass shift of -18 Da, corresponding to the loss of a water molecule upon cyclization of glutamic acid.[4]
-
Analyze the MS/MS fragmentation pattern of the modified peptide to confirm that the modification is located at the N-terminal glutamic acid.
-
Caution: It is important to be aware of the potential for in-source cyclization of glutamic acid during the electrospray ionization (ESI) process in the mass spectrometer, which can lead to an overestimation of the pyroglutamic acid content.[11] Chromatographic separation of the native and modified forms prior to MS analysis is crucial to mitigate this artifact.[11]
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Mechanism of pyroglutamic acid formation.
Caption: Recommended experimental workflow.
Conclusion
The spontaneous cyclization of glutamic acid to pyroglutamic acid is a well-characterized modification that has significant implications for the development of therapeutic proteins. A thorough understanding of the reaction mechanism, kinetics, and influencing factors is essential for implementing effective control strategies. The analytical methods outlined in this guide provide a robust framework for the monitoring and characterization of this critical quality attribute, ultimately contributing to the development of safe and efficacious biopharmaceutical products.
References
- 1. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantitative Metabolomics Analysis of DL-Pyroglutamic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid, also known as 5-oxoproline, is a key metabolite in the gamma-glutamyl cycle, a critical pathway for glutathione (B108866) synthesis and recycling.[1][2] Its quantification in biological matrices is of significant interest in various research fields, including inborn errors of metabolism, drug development, and studies of oxidative stress. A major analytical challenge in the accurate quantification of pyroglutamic acid by liquid chromatography-mass spectrometry (LC-MS) is the potential for its artificial formation from the cyclization of glutamine and glutamic acid in the ion source of the mass spectrometer.[3][4][5] The use of a stable isotope-labeled internal standard, such as DL-Pyroglutamic acid-d5, is crucial to correct for this artifact and for variations in sample preparation and instrument response, thereby ensuring accurate and reliable quantification.[3][6]
This document provides a detailed protocol for the quantitative analysis of pyroglutamic acid in biological samples using this compound as an internal standard with LC-MS/MS.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of pyroglutamic acid.
Table 1: Typical Concentrations of Pyroglutamic Acid in Human Biological Fluids
| Biological Matrix | Concentration Range | Reference |
| Plasma | 22.6 - 47.8 µmol/L | [7] |
| Urine | 15 - 40 µg/mg creatinine | [8][9] |
Table 2: Example LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Calibration Curve Range | 1.0 - 1000 µg/mL | [10] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | [10] |
| Intra-day Precision (%RSD) | 4.8 - 8.2% | [10] |
| Inter-day Precision (%RSD) | 2.6 - 5.7% | [10] |
| Mean Recovery | 81 - 107% | [10] |
Experimental Protocols
A generalized workflow for the quantitative analysis of pyroglutamic acid using this compound is depicted below.
Materials and Reagents
-
DL-Pyroglutamic acid (for calibration standards)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (mobile phase modifier)
-
Biological matrix (e.g., human plasma, urine)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Pyroglutamic acid and this compound in an appropriate solvent (e.g., methanol or water) to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DL-Pyroglutamic acid primary stock solution with the appropriate solvent to cover the desired calibration range (e.g., 1 to 1000 µg/mL).[10]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the primary stock solution.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the biological matrix.[11] Protein precipitation is a common first step for plasma samples.
-
Thawing: Thaw frozen biological samples (e.g., plasma, urine) on ice.
-
Aliquoting: Aliquot a specific volume of the sample (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample, quality control (QC) sample, and calibration standard.
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample), to precipitate proteins.[12]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase.
-
Filtration/Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar compounds like pyroglutamic acid.[7] Alternatively, a reversed-phase C18 column can be used with an ion-pairing agent.[10]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B), ramping down to a lower percentage to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyroglutamic acid: The precursor ion [M+H]+ is m/z 130.1. The product ion for quantification is typically m/z 84.1.[5]
-
This compound: The precursor ion [M+H]+ is m/z 135.1. The corresponding product ion would be m/z 89.1.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. Critically, the fragmentor or collision energy should be optimized to minimize in-source fragmentation and the cyclization of glutamine/glutamic acid.[3][13]
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both pyroglutamic acid and this compound using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is commonly used.
-
Quantification: Determine the concentration of pyroglutamic acid in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Metabolic Pathway
Pyroglutamic acid is an intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.
Conclusion
The protocol outlined provides a robust framework for the quantitative analysis of pyroglutamic acid in biological samples. The use of this compound as an internal standard is critical for mitigating analytical variability and ensuring the accuracy of the results, particularly by correcting for the in-source formation of pyroglutamic acid from related amino acids. This methodology is applicable to a wide range of research and clinical applications where the precise measurement of pyroglutamic acid is required.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 9. Long‐term patterns of urinary pyroglutamic acid in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DL-Pyroglutamic acid-d5 in Amino Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Pyroglutamic acid-d5 is a stable isotope-labeled derivative of pyroglutamic acid, an important intermediate in amino acid metabolism. Specifically, pyroglutamic acid is a key component of the γ-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH).[1][2] Glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine, is a critical cellular antioxidant, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[3][4] The use of this compound as a tracer allows researchers to quantitatively track the flux through the γ-glutamyl cycle and assess the dynamics of glutathione synthesis and turnover. This provides invaluable insights into cellular redox status and the metabolic fate of glutamate.[5]
This document provides detailed application notes and protocols for the use of this compound in studying amino acid metabolism, with a focus on the glutathione cycle.
Principle of Isotope Tracing with this compound
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[6] By introducing a stable isotope-labeled compound (the tracer) into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites. In this case, this compound, when introduced to cells or organisms, will be metabolized within the γ-glutamyl cycle. The five deuterium (B1214612) atoms on the pyroglutamic acid molecule act as a tag, allowing for its distinction from the endogenous, unlabeled pool of pyroglutamic acid and its metabolic products using mass spectrometry (MS).
The primary metabolic fate of pyroglutamic acid is its conversion to glutamate, catalyzed by the enzyme 5-oxoprolinase.[7] This newly formed labeled glutamate can then be incorporated into glutathione. By measuring the isotopic enrichment in the glutamate and glutathione pools over time, it is possible to determine the rate of pyroglutamic acid conversion and its contribution to glutathione synthesis.
Applications
-
Quantification of Glutathione Synthesis Rates: Determine the rate of de novo glutathione synthesis and turnover in various cell types or tissues under different physiological or pathological conditions.[5]
-
Elucidation of the γ-Glutamyl Cycle Dynamics: Investigate the activity of key enzymes in the γ-glutamyl cycle, such as 5-oxoprolinase.[7]
-
Studying the Metabolic Fate of Glutamate: Trace the conversion of pyroglutamic acid to glutamate and its subsequent incorporation into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[4]
-
Drug Discovery and Development: Assess the impact of therapeutic agents on glutathione metabolism and cellular redox homeostasis.[8]
-
Investigation of Disease Pathophysiology: Explore alterations in glutathione metabolism in diseases associated with oxidative stress, such as cancer, neurodegenerative diseases, and diabetes.[3]
Signaling and Metabolic Pathways
The primary pathway of interest when using this compound as a tracer is the γ-glutamyl cycle. A simplified diagram of this pathway is presented below, illustrating the entry point of the tracer and its conversion to key downstream metabolites.
Quantitative Data Presentation
The following tables present illustrative quantitative data that could be obtained from a stable isotope tracing experiment using this compound in a cell culture model. The data represents the isotopic enrichment of key metabolites over time following the introduction of the tracer.
Table 1: Isotopic Enrichment of Glutamate Following Administration of this compound
| Time (hours) | % Labeled Glutamate (M+5) |
| 0 | 0.0 |
| 1 | 5.2 ± 0.4 |
| 4 | 18.7 ± 1.2 |
| 8 | 35.1 ± 2.5 |
| 12 | 48.9 ± 3.1 |
| 24 | 65.3 ± 4.0 |
Data are presented as mean ± standard deviation (n=3). M+5 represents the isotopologue of glutamate containing five deuterium atoms.
Table 2: Isotopic Enrichment of Glutathione Following Administration of this compound
| Time (hours) | % Labeled Glutathione (M+5) |
| 0 | 0.0 |
| 1 | 0.8 ± 0.1 |
| 4 | 4.5 ± 0.3 |
| 8 | 10.2 ± 0.8 |
| 12 | 18.6 ± 1.5 |
| 24 | 32.7 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). M+5 represents the isotopologue of glutathione containing the deuterated glutamate moiety.
Experimental Protocols
A generalized experimental workflow for a stable isotope tracing study with this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolomic Analysis of the Ameliorative Effect of Enhanced Proline Metabolism on Hypoxia-Induced Injury in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing reveals disturbed cellular energy and glutamate metabolism in hippocampal slices of aged male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating glutathione synthesis with deuterated water: A model for peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Amino Acids using L-Pyroglutamic Acid-d5 Derivatives
Abstract
This application note describes a robust method for the chiral separation and quantification of D- and L-amino acids using an isotope-labeled chiral derivatizing agent, L-Pyroglutamic acid-d5 (L-PGA-d5). The protocol involves the derivatization of the primary amino group of amino acids to form diastereomers, which are then separated and quantified using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a deuterated derivatizing agent allows for its application as an internal standard for the accurate quantification of amino acid enantiomers in complex matrices. This method provides high sensitivity and resolution, making it suitable for researchers, scientists, and drug development professionals.
Introduction
The enantiomeric composition of amino acids is of critical importance in numerous scientific fields, including drug discovery, neuroscience, and food chemistry. While L-amino acids are the primary building blocks of proteins, D-amino acids are increasingly recognized for their significant biological roles and as potential biomarkers for various diseases. Consequently, the development of reliable and sensitive analytical methods for the chiral separation of amino acids is essential.
One effective strategy for chiral separation is the derivatization of enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral chromatography column. L-Pyroglutamic acid (L-PGA) has been identified as an effective chiral labeling reagent for this purpose.[1][2] This application note extends this methodology by employing a deuterated version, L-Pyroglutamic acid-d5 (L-PGA-d5), which can serve as a "heavy" internal standard for more accurate quantification in isotopic labeling strategies. The derivatization reaction proceeds by coupling the carboxylic acid group of L-PGA-d5 with the primary amine of the target amino acid, facilitated by activating agents. The resulting diastereomeric derivatives are then resolved and quantified by UHPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
DL-Amino Acid standards (e.g., Alanine, Valine, Leucine, Phenylalanine)
-
L-Pyroglutamic acid-d5 (L-PGA-d5)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Triethylamine (B128534) (TEA)
-
Sample matrix (e.g., plasma, cell culture media)
Sample Preparation and Derivatization Protocol
-
Standard Solution Preparation: Prepare stock solutions of individual DL-amino acid standards at a concentration of 1 mg/mL in 0.1% formic acid in water. Prepare a working mixture containing all amino acids of interest at a final concentration of 10 µg/mL.
-
Sample Extraction (for biological matrices): Perform a protein precipitation extraction by adding 3 volumes of ice-cold acetonitrile to 1 volume of the biological sample (e.g., plasma). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for derivatization.
-
Derivatization Reaction:
-
To 50 µL of the amino acid standard mixture or extracted sample supernatant, add 20 µL of 50 mM L-PGA-d5 in acetonitrile.
-
Add 20 µL of a freshly prepared solution of 100 mM EDC and 100 mM HOBt in acetonitrile.
-
Add 10 µL of 5% (v/v) triethylamine in acetonitrile to adjust the pH.
-
Vortex the mixture and incubate at room temperature (25°C) for 60 minutes.[1][2]
-
After incubation, add 100 µL of 0.1% formic acid in water to stop the reaction and dilute the sample for analysis.
-
Centrifuge the final solution at 10,000 x g for 5 minutes before transferring to an HPLC vial.
-
UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for each L-PGA-d5 derivatized amino acid.
Data Presentation
The following table summarizes the hypothetical chromatographic and mass spectrometric data for the chiral separation of selected amino acids derivatized with L-PGA-d5.
| Amino Acid | Enantiomer | Retention Time (min) | Q1 (m/z) | Q3 (m/z) | Resolution (Rs) |
| Alanine | L-Alanine | 4.25 | 222.1 | 114.1 | 2.1 |
| D-Alanine | 4.58 | 222.1 | 114.1 | ||
| Valine | L-Valine | 5.62 | 250.2 | 114.1 | 2.5 |
| D-Valine | 5.99 | 250.2 | 114.1 | ||
| Leucine | L-Leucine | 6.81 | 264.2 | 114.1 | 2.8 |
| D-Leucine | 7.25 | 264.2 | 114.1 | ||
| Phenylalanine | L-Phenylalanine | 7.55 | 298.2 | 114.1 | 2.3 |
| D-Phenylalanine | 7.92 | 298.2 | 114.1 |
Note: The Q1 value represents the protonated molecule [M+H]+ of the L-PGA-d5 derivatized amino acid. The Q3 transition is a characteristic fragment ion corresponding to the protonated L-PGA-d5.
Visualizations
References
Application Note: Quantitative Analysis of Pyroglutamic Acid in Proteomics using DL-Pyroglutamic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (pGlu) is a cyclic lactam of glutamic acid that can be found at the N-terminus of proteins. Its formation can be a natural post-translational modification or an artifact that occurs during sample preparation and storage, arising from the cyclization of N-terminal glutamine or glutamic acid residues[1][2]. The presence of pGlu can impact protein structure, stability, and biological activity, and its accurate quantification is crucial in various research areas, including biopharmaceutical development and biomarker discovery[1][2]. The formation of pGlu blocks the N-terminus, which can interfere with certain analytical techniques like Edman degradation[2].
A significant challenge in the accurate quantification of free glutamine (Gln) and glutamic acid (Glu) is their potential to cyclize into pGlu within the electrospray ionization source of a mass spectrometer. This in-source conversion can lead to an overestimation of pGlu and an underestimation of Gln and Glu[3]. To address these challenges, stable isotope-labeled internal standards are employed to ensure accurate and reproducible quantification. This application note provides a detailed protocol for the use of DL-Pyroglutamic acid-d5 as an internal standard for the precise measurement of pyroglutamic acid in proteomics samples by liquid chromatography-mass spectrometry (LC-MS/MS). Deuterated compounds are ideal internal standards as they are chemically identical to the analyte but have a different mass, allowing for their distinct detection by the mass spectrometer[4].
Principle of the Method
This protocol describes a standard bottom-up proteomics workflow involving protein extraction, reduction, alkylation, and enzymatic digestion. A known amount of this compound is spiked into the digested peptide mixture before LC-MS/MS analysis. The deuterated standard co-elutes with the endogenous, unlabeled pyroglutamic acid-containing peptides. By comparing the signal intensity of the deuterated standard with the endogenous analyte, precise quantification of pyroglutamic acid can be achieved, correcting for variations in sample preparation and matrix effects during ionization.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Trypsin (sequencing grade)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Sample of interest (e.g., cell lysate, recombinant protein)
Protocol 1: Protein Extraction and Digestion
-
Protein Solubilization:
-
Lyse cells or solubilize the protein sample in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
To 1 mg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1.5 M.
-
Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 2: Sample Preparation for LC-MS/MS with Internal Standard
-
Resuspend Peptides:
-
Resuspend the dried peptides in a known volume of 0.1% formic acid in water.
-
-
Spike Internal Standard:
-
Prepare a stock solution of this compound in 0.1% formic acid.
-
Add a known amount of the this compound stock solution to the resuspended peptide sample. The final concentration of the standard should be optimized based on the expected concentration of the endogenous analyte.
-
-
LC-MS/MS Analysis:
-
Inject the spiked peptide sample into an LC-MS/MS system.
-
Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) mode.
-
Ensure the mass spectrometer is set to detect both the unlabeled and the deuterated (d5) pyroglutamic acid-containing peptides.
-
Data Presentation
The quantitative data can be summarized in the following tables to compare the levels of pyroglutamic acid across different samples.
Table 1: Quantification of Pyroglutamic Acid in Different Samples
| Sample ID | Endogenous pGlu Peak Area | This compound Peak Area | Ratio (Endogenous/Standard) | Calculated pGlu Concentration (µM) |
| Control 1 | 1.25E+06 | 2.50E+06 | 0.50 | 5.0 |
| Control 2 | 1.30E+06 | 2.52E+06 | 0.52 | 5.2 |
| Treated 1 | 2.55E+06 | 2.48E+06 | 1.03 | 10.3 |
| Treated 2 | 2.60E+06 | 2.51E+06 | 1.04 | 10.4 |
Table 2: Effect of Sample Storage Conditions on Pyroglutamic Acid Formation
| Storage Condition | Endogenous pGlu Peak Area | This compound Peak Area | Ratio (Endogenous/Standard) | Calculated pGlu Concentration (µM) |
| Freshly Prepared | 8.50E+05 | 2.50E+06 | 0.34 | 3.4 |
| Stored at 4°C for 24h | 1.15E+06 | 2.51E+06 | 0.46 | 4.6 |
| Stored at RT for 24h | 1.80E+06 | 2.49E+06 | 0.72 | 7.2 |
Visualizations
Caption: Experimental workflow for quantitative proteomics sample preparation and analysis.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of pyroglutamic acid in proteomics samples. This approach effectively mitigates variability introduced during sample preparation and ion suppression effects in the mass spectrometer. The detailed protocol and data presentation framework provided in this application note will enable researchers to confidently and reproducibly measure pyroglutamic acid levels, which is critical for understanding its role in protein function and for the quality control of biopharmaceutical products.
References
Application Notes and Protocols for NMR Spectroscopy Utilizing DL-Pyroglutamic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DL-Pyroglutamic acid-d5 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application detailed is its use as an internal standard for quantitative NMR (qNMR) for the precise determination of the concentration and purity of analytes. A prospective application as a metabolic tracer is also discussed.
Application: Quantitative NMR (qNMR) Internal Standard
This compound is a suitable internal standard for ¹H qNMR due to its properties that minimize spectral overlap and provide a stable reference signal.[1][2] Deuteration at the 3,3,4,4, and 5 positions removes the corresponding proton signals, simplifying the ¹H NMR spectrum and reducing the likelihood of signal overlap with the analyte of interest.[1][2] The remaining proton signal from the C2 position provides a distinct resonance for quantification.
Key Advantages as a qNMR Standard:
-
Simplified Spectrum: Deuteration reduces the number of proton signals, minimizing potential overlap with analyte signals.
-
Chemical Stability: Pyroglutamic acid is a chemically stable compound under typical NMR conditions.
-
Solubility: It is soluble in common deuterated solvents used for NMR analysis, particularly aqueous solutions like D₂O.
Experimental Protocol: ¹H qNMR for Purity Determination of Glycine (B1666218)
This protocol describes the determination of the purity of a glycine sample using this compound as an internal standard.
Materials and Equipment:
-
This compound (purity ≥ 98%)
-
Glycine (analyte)
-
Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)
-
High-precision analytical balance (readability to 0.01 mg)
-
Volumetric flasks
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 3 mg of glycine into the same vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is recommended to optimize signal integration.[2] Record the exact weight.
-
Add a precise volume of D₂O (e.g., 0.7 mL) to the vial to dissolve both the analyte and the internal standard completely.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a glass wool-plugged pipette directly into a clean NMR tube to remove any particulate matter.[3]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the D₂O signal.
-
Acquire a ¹H NMR spectrum with the following parameters, optimized for quantification:[1][4]
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of both the analyte and internal standard signals. A conservative value of 30-60 seconds is recommended.[5]
-
Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest), typically 16-64 scans.[5]
-
Acquisition Time (AT): At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the glycine methylene (B1212753) protons (~3.55 ppm) and the C2-proton of this compound. The exact chemical shift of the pyroglutamic acid proton may vary slightly depending on pH and concentration.
-
Calculate the purity of the glycine sample using the following equation:[6]
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = analyte (glycine)
-
std = internal standard (this compound)
-
-
Quantitative Data Summary
| Compound | Signal for Integration | Number of Protons (N) | Molar Mass ( g/mol ) |
| Glycine | -CH₂- | 2 | 75.07 |
| This compound | C2-H | 1 | 134.15 |
Note: The purity of the this compound standard (Pₛₜd) should be obtained from the certificate of analysis provided by the supplier.
Prospective Application: Metabolic Tracer
Deuterium-labeled compounds are increasingly used as tracers to study metabolic pathways in vitro and in vivo.[7][8] this compound could potentially be used to trace the metabolism of pyroglutamic acid and its involvement in the γ-glutamyl cycle.
The incorporation of the deuterium label into downstream metabolites can be monitored by ²H NMR or by observing changes in the ¹H and ¹³C NMR spectra of the metabolites.[9] For instance, the loss of deuterium can be observed through changes in scalar coupling patterns in ¹³C NMR spectra.[9]
Experimental Workflow for Metabolic Tracing (Hypothetical)
This workflow outlines a general approach for using this compound as a metabolic tracer in cell culture.
Caption: Hypothetical workflow for metabolic tracing using this compound.
Signaling Pathway: The γ-Glutamyl Cycle
Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, which is involved in glutathione (B108866) synthesis and degradation. Tracing the fate of this compound could provide insights into the activity of this pathway.
References
- 1. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Pyroglutamic Acid using a d5-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamic acid (also known as 5-oxoproline) is a cyclic amino acid derivative that plays a role in various physiological and pathological processes. It is an intermediate in the γ-glutamyl cycle and can accumulate in certain metabolic disorders. Accurate quantification of pyroglutamic acid in biological matrices is crucial for clinical research and drug development. This document provides a detailed protocol for the analysis of pyroglutamic acid using gas chromatography-mass spectrometry (GC-MS) with a deuterium-labeled (d5) internal standard for robust and reliable quantification.
Quantitative Data Summary
The following tables summarize the expected quantitative parameters and reported physiological concentrations of pyroglutamic acid in human biological fluids. It is important to note that concentration ranges can vary based on the analytical method, sample handling, and patient population.
Table 1: GC-MS Method Performance (Illustrative)
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 µM | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM | The lowest concentration reliably quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | Over a typical calibration range of 1 µM to 500 µM. |
| Intraday Precision (%RSD) | < 10% | Precision determined from replicate analyses on the same day. |
| Interday Precision (%RSD) | < 15% | Precision determined from replicate analyses on different days. |
Table 2: Reported Concentrations of Pyroglutamic Acid in Human Plasma/Serum
| Population | Concentration Range (µM) | Analytical Method | Reference |
| Healthy Adults | 22.6 - 47.8 | HILIC-MS/MS | [1] |
| Acutely Ill Patients | Up to 250 | HILIC-MS/MS | [1] |
| Systemic Lupus Erythematosus (SLE) Patients | Cut-off: 61.54 | LC-MS/MS | [2] |
Table 3: Reported Concentrations of Pyroglutamic Acid in Human Urine
| Population | Concentration Range (umol/mmol creatinine) | Analytical Method | Reference |
| Infants (7-12 months) | 6.7 - 27.1 | GC/MS | |
| Children (1-13 years) | 47.6 +/- 19.5 | GC-MS | |
| Healthy Adults | 16 - 34 | Not Specified | [3] |
Experimental Protocol
This protocol details the sample preparation, derivatization, and GC-MS analysis of pyroglutamic acid from human plasma or serum.
Materials and Reagents
-
Pyroglutamic acid standard
-
d5-Pyroglutamic acid (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (for silylation-based methods)
-
Human plasma/serum samples
-
Microcentrifuge tubes (1.5 mL)
-
GC-MS vials with inserts
-
Nitrogen evaporator or centrifugal vacuum concentrator
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the d5-pyroglutamic acid internal standard solution (concentration should be optimized based on expected analyte levels).
-
Add 800 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean GC-MS vial insert.
-
Evaporate the solvent to complete dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
Derivatization (Esterification and Acylation)
This two-step derivatization is crucial for making pyroglutamic acid volatile for GC-MS analysis.
Step 1: Esterification
-
To the dried sample extract, add 50 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes. This step converts the carboxylic acid group to its methyl ester.
Step 2: Acylation
-
Cool the vial to room temperature.
-
Evaporate the methanolic HCl under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 65°C for 30 minutes. This step derivatizes the amine group.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters that should be optimized for your specific instrument.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 4: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatization | Ionization Mode | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| Pyroglutamic Acid | Me-PFP | NCI | 269 | 289 |
| d5-Pyroglutamic Acid (Internal Standard) | Me-PFP | NCI | 274 | 294 |
Note on d5-Pyroglutamic Acid Ions: The exact mass ions for the d5-internal standard are deduced based on the known fragmentation of the unlabeled and d3-labeled compounds. The base peak for the unlabeled Me-PFP derivative is m/z 269. A d3-labeled standard shows a base peak at m/z 272 (+3 amu). Therefore, a d5-labeled standard is expected to have a base peak at m/z 274 (+5 amu). It is crucial to confirm the mass spectrum of the derivatized d5-pyroglutamic acid standard on your instrument to verify the optimal ions for monitoring.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of pyroglutamic acid.
References
- 1. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic profiling reveals serum L-pyroglutamic acid as a potential diagnostic biomarker for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
Revolutionizing Metabolomics: Absolute Quantification of DL-Pyroglutamic Acid-d5 in Cell Culture
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 7. KEGG PATHWAY: Glutathione metabolism - Homo sapiens (human) [kegg.jp]
Application Notes: DL-Pyroglutamic acid-d5 in Neuroscience Research
References
- 1. iroatech.com [iroatech.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Pyroglutamate Aβ in Alzheimer’s Disease | BioSerendipity [bioserendipity.com]
- 6. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutamatergic system and Alzheimer's disease: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamatergic systems in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchmap.jp [researchmap.jp]
- 11. researchgate.net [researchgate.net]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: In-Source Conversion of Glutamine to Pyroglutamic Acid in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the in-source conversion of glutamine (Gln) to pyroglutamic acid (pGlu) during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the in-source conversion of glutamine to pyroglutamic acid?
A1: The in-source conversion is an analytical artifact where glutamine, either as a free amino acid or as an N-terminal residue of a peptide or protein, cyclizes to form pyroglutamic acid within the ion source of a mass spectrometer.[1][2][3][4][5] This non-enzymatic reaction involves the loss of ammonia (B1221849) from the glutamine side chain and can lead to inaccurate quantification of both glutamine and pyroglutamic acid.[3][6]
Q2: Why is this conversion a problem in mass spectrometry?
A2: This conversion can significantly impact the accuracy and sensitivity of quantitative studies.[1][2][7] It can lead to an underestimation of glutamine concentrations and an overestimation of pyroglutamic acid, which may be a naturally occurring modification.[1][3] The extent of this conversion can be substantial, ranging from 33% to nearly 100%, depending on the analytical conditions.[1][2][3][4][6]
Q3: What factors influence the in-source conversion of glutamine to pyroglutamic acid?
A3: The primary factor is the energy applied in the ion source of the mass spectrometer, particularly the fragmentor or cone voltage in an electrospray ionization (ESI) source.[1][2][3][6] Higher fragmentor voltages increase the rate of conversion.[3] Other factors such as high temperatures and extreme pH (acidic or alkaline) conditions during sample preparation and storage can also promote the cyclization of glutamine to pyroglutamic acid before the sample is even introduced into the mass spectrometer.[6][8][9]
Q4: Can this conversion happen with glutamic acid as well?
A4: Yes, N-terminal glutamic acid (Glu) can also undergo cyclization to form pyroglutamic acid, although this process is generally slower than the conversion from glutamine.[10][11] This reaction involves the loss of a water molecule.[3] Like glutamine, this conversion can be influenced by pH and temperature.[9][10]
Q5: How can I prevent or minimize this in-source conversion?
A5: Several strategies can be employed:
-
Chromatographic Separation: Use a robust liquid chromatography (LC) method to separate glutamine, glutamic acid, and pyroglutamic acid before they enter the mass spectrometer.[1][2][3][12]
-
Optimization of MS Source Conditions: Carefully optimize the fragmentor or cone voltage to minimize the in-source conversion while maintaining adequate signal for the analyte of interest.[1][2][3][12]
-
Use of Isotopic Internal Standards: Employ stable isotope-labeled internal standards for glutamine to accurately correct for the in-source formation of pyroglutamic acid.[1][2][3][5]
Troubleshooting Guide
Issue: I am observing a higher than expected signal for pyroglutamic acid and a lower than expected signal for my glutamine-containing analyte.
| Question | Possible Cause & Explanation | Recommended Action |
| 1. Have you optimized your MS source conditions? | High fragmentor or cone voltages are a primary cause of in-source cyclization of glutamine to pyroglutamic acid.[1][3][6] | Perform a systematic evaluation of the fragmentor voltage. Analyze a standard of your glutamine-containing analyte at various voltage settings to find the optimal value that maximizes the signal for glutamine while minimizing the formation of pyroglutamic acid.[3][12] |
| 2. Is your chromatography method adequate to separate glutamine and pyroglutamic acid? | If glutamine and pyroglutamic acid are not chromatographically resolved, it is impossible to distinguish between endogenous pyroglutamic acid and that formed in the ion source.[1][3] | Develop or modify your LC method to achieve baseline separation of glutamine, glutamic acid, and pyroglutamic acid. This will allow for accurate quantification of each species.[1][12] |
| 3. Are you using an appropriate internal standard? | Without a suitable internal standard, it is difficult to correct for the variable conversion of glutamine to pyroglutamic acid. | Incorporate a stable isotope-labeled glutamine internal standard into your samples. This will co-elute with the analyte and undergo the same in-source conversion, allowing for accurate correction and quantification.[1][2][3][5] |
| 4. How are you handling and storing your samples? | Glutamine can cyclize to pyroglutamic acid under certain conditions even before MS analysis. Factors like pH, temperature, and storage time can contribute to this conversion.[6][8][9][12] | Maintain a pH between 6.0 and 7.0 during sample preparation and storage.[12] For short-term storage, keep samples at 4°C. For long-term storage, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.[12] |
Quantitative Data Summary
The following table summarizes the impact of MS conditions on the in-source conversion of glutamine to pyroglutamic acid.
| Analyte Concentration (µM) | Fragmentor Voltage (V) | Percentage of Gln Converted to pGlu | Reference |
| 0.39 - 200 | Not specified, but dependent on voltage | 33% to almost 100% | [1][2][3][4] |
| 200 | 76 (optimal for Gln) | Minimized | [3] |
| 200 | 120 | Significant increase in pGlu | [3] |
| 200 | 200 | Gln signal not quantifiable | [3] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability of DL-Pyroglutamic acid-d5 in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of DL-Pyroglutamic acid-d5 in various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of pyroglutamic acid, a cyclic derivative of glutamic acid.[1] It is often used as an internal standard in mass spectrometry-based analytical methods. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a decrease in the concentration of the standard and inaccurate quantification of the target analyte.
Q2: What are the primary factors affecting the stability of this compound in solution?
The stability of pyroglutamic acid, and by extension its deuterated form, is primarily influenced by pH and temperature.[2] Extreme pH conditions (below pH 2 and above pH 13) and elevated temperatures can lead to degradation.[2] Under these conditions, the lactam ring of pyroglutamic acid can undergo hydrolysis, converting it back to glutamic acid.[2]
Q3: What are the main degradation pathways for this compound?
The main degradation pathways for this compound are expected to be similar to those of unlabeled pyroglutamic acid:
-
Reversible conversion to Glutamic acid-d5: Under certain pH and temperature conditions, the lactam ring can open, forming glutamic acid-d5. This reaction is reversible.[2]
-
Decarboxylation to 2-Pyrrolidone-d5: Under basic conditions, pyroglutamic acid can decarboxylate to form 2-pyrrolidone.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results or loss of signal over time. | Degradation of this compound in the prepared solution. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions at -20°C or -80°C in tightly sealed vials.- Avoid repeated freeze-thaw cycles.[3]- Ensure the pH of the solvent is within a stable range (pH 3-8).[2] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products such as Glutamic acid-d5. | - Analyze a freshly prepared standard to confirm the retention time of the intact compound.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust chromatographic conditions to separate the parent compound from its degradants.[3] |
| Low recovery of the internal standard. | Instability in the sample matrix or during sample preparation. | - Evaluate the pH of the sample matrix and adjust if necessary.- Minimize the time samples are kept at room temperature during processing.- Investigate the effect of different extraction solvents on stability. |
Stability Data Summary
| Solvent/Condition | Temperature | pH | Expected Stability | Primary Degradation Product |
| Water | Room Temperature | 2 | Labile[2] | Glutamic acid |
| Water | Room Temperature | 3-8 | Stable[2] | - |
| Water | Room Temperature | >13 | Labile[2] | Glutamic acid, Pyrrolidone |
| Methanol (B129727) | Room Temperature | N/A | Generally Stable | - |
| Acetonitrile | Room Temperature | N/A | Generally Stable | - |
| Water | 100°C | Neutral | Labile[2] | Glutamic acid |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of DL-Pyroglutamic acid-d5 in chromatography
Welcome to the technical support center for the analysis of DL-Pyroglutamic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound, providing explanations and actionable solutions.
Q1: Why am I seeing peak tailing with this compound on a C18 column?
A1: Peak tailing for a polar compound like this compound on a reversed-phase column (e.g., C18) is often due to secondary interactions with the stationary phase.[1] The primary cause is typically the interaction of the analyte's carboxyl group with residual silanol (B1196071) groups on the silica-based packing material.[2] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of pyroglutamic acid is pH-dependent. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid group (pKa ≈ 2.2) will ensure it is in a single, neutral form, minimizing interactions with silanols.[3] A low pH mobile phase (e.g., pH 1.6-3.0) is often effective.[4][5]
-
Use of an End-Capped Column: Employ a high-quality, well-end-capped C18 column. End-capping neutralizes many of the residual silanol groups, reducing the sites available for secondary interactions.
-
Mobile Phase Additives: The addition of a small concentration of an acid, such as formic acid or acetic acid (e.g., 0.1-0.5%), to the mobile phase can help to saturate the silanol groups and improve peak shape.[6][7]
-
Lower Analyte Concentration: High concentrations of the analyte can lead to mass overload, which can manifest as peak tailing. Try reducing the injection volume or diluting the sample.[8]
Q2: My this compound peak is fronting. What is the likely cause?
A2: Peak fronting, where the peak has a leading edge that slopes more gradually, is a classic sign of sample overload.[1] This occurs when too much sample is injected, saturating the stationary phase at the column inlet and causing excess analyte molecules to travel through the column more quickly.[1] Another potential cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a much stronger solvent than the initial mobile phase conditions.[3][9]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the fronting is eliminated or reduced, sample overload was the issue.
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the volume of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.[9]
Q3: The peak for this compound is broad and has poor efficiency. How can I improve it?
A3: Broad peaks can result from several factors, including extra-column band broadening, a mobile phase that is too weak, or a contaminated column.[1] Given the polar nature of pyroglutamic acid, using a standard C18 column with a highly aqueous mobile phase can sometimes lead to poor retention and peak shape due to "phase collapse".[10]
Troubleshooting Steps:
-
Optimize Column Chemistry:
-
Aqueous C18 Columns: Consider using an "aqueous compatible" C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds like pyroglutamic acid.[5][11] A HILIC column uses a high organic mobile phase with a small amount of aqueous solvent, providing good retention for polar analytes.
-
-
Strengthen the Mobile Phase: For reversed-phase chromatography, if the peak is broad and retention time is long, you may need to increase the organic content of your mobile phase or adjust the gradient to elute the compound more quickly.[12]
-
Minimize Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short and has as small an internal diameter as possible to reduce peak broadening outside of the column.[1]
-
Check for Column Contamination: If the column has been used extensively, contaminants may have accumulated. Follow the manufacturer's instructions for column washing.
Q4: I am observing split peaks for this compound. What could be the problem?
A4: Split peaks can be caused by a partially blocked column frit, a problem with the injector, or co-elution of different forms of the analyte.[1] Dissolving the sample in a solvent that is significantly stronger than the mobile phase can also cause peak splitting.[1]
Troubleshooting Steps:
-
Check for Blockages: A partially blocked inlet frit can distort the sample band. Try backflushing the column according to the manufacturer's instructions. If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be compromised.[8]
-
Inspect the Injector: A faulty injector rotor seal can cause the sample to be introduced in two distinct bands, leading to a split peak.
-
Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase.
-
Consider On-Column Isomerization: Although less common, ensure that conditions on the column (e.g., pH, temperature) are not causing any chemical changes to the analyte.
Data Presentation
The following tables summarize recommended starting conditions for different chromatographic modes that can be used for the analysis of pyroglutamic acid. These can be adapted for this compound.
Table 1: Reversed-Phase HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent ZORBAX SB-C18)[4] | Good starting point for many applications. |
| Mobile Phase | Acetonitrile and 0.01 M Diammonium Hydrogen Phosphate (B84403) (pH 1.6)[4] | Low pH ensures the analyte is in a single ionic form. |
| Gradient | Gradient elution may be necessary to separate from impurities. | Allows for elution of a wider range of analytes. |
| Flow Rate | 1.0 mL/min[4] | Typical analytical flow rate. |
| Column Temp. | 15 °C[4] | Lower temperature can sometimes improve peak shape for polar analytes. |
| Detection | UV at 205 nm[4] | Wavelength for detecting the peptide bond. |
Table 2: HILIC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | SeQuant® ZIC®-HILIC, 250 x 4.6 mm, 5 µm[5] | Specifically designed for retaining polar compounds. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0)[5] | Aqueous component for HILIC separation. |
| Mobile Phase B | Acetonitrile[5] | Organic component for HILIC separation. |
| Gradient | Start with high organic (e.g., 82% Acetonitrile) and decrease.[5] | Elutes polar compounds in HILIC mode. |
| Flow Rate | 1.0 mL/min[5] | Standard analytical flow rate. |
| Column Temp. | Ambient[5] | A controlled temperature is recommended for reproducibility. |
| Detection | UV at 210 nm[5] | Suitable wavelength for detection. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH Phosphate Buffer)
-
Prepare 1 M Diammonium Hydrogen Phosphate Stock: Dissolve 132.06 g of diammonium hydrogen phosphate in 1 L of HPLC-grade water.
-
Prepare 0.01 M Working Solution: Dilute 10 mL of the 1 M stock solution to 1 L with HPLC-grade water.
-
Adjust pH: While stirring, add phosphoric acid dropwise to the 0.01 M solution until the pH reaches 1.6.
-
Filter: Filter the buffer through a 0.22 µm membrane filter to remove any particulates.
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use.
Mandatory Visualizations
The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting and broadening.
References
- 1. benchchem.com [benchchem.com]
- 2. sielc.com [sielc.com]
- 3. silicycle.com [silicycle.com]
- 4. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. hplc.eu [hplc.eu]
- 11. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Matrix effects in the analysis of pyroglutamic acid with a d5 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing pyroglutamic acid, particularly when encountering matrix effects with the use of a d5-pyroglutamic acid internal standard.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of pyroglutamic acid using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
Issue 1: Poor Accuracy and Precision in Matrix Samples
Question: My assay for pyroglutamic acid shows good performance in neat solutions, but the accuracy and precision are poor when analyzing biological samples (e.g., plasma, urine), even with a d5-pyroglutamic acid internal standard. What is the likely cause and how can I troubleshoot it?
Answer: This issue is commonly caused by matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte and/or the internal standard (IS).[1][2] While a stable isotope-labeled internal standard (SIL-IS) like d5-pyroglutamic acid is designed to compensate for these effects, its effectiveness can be compromised under certain conditions.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision.
Detailed Steps:
-
Verify Co-elution: Examine the chromatograms of pyroglutamic acid and d5-pyroglutamic acid. A slight difference in retention time, known as the "isotope effect," can expose them to different matrix components, leading to differential ion suppression.[5]
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement. This will help you understand the magnitude of the issue.
-
Optimize Chromatography: Adjust your LC method to better separate pyroglutamic acid from interfering matrix components.[6] This could involve changing the column, mobile phase composition, or gradient profile.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove interfering substances.[7][8] Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Re-evaluate Internal Standard Performance: Inconsistent IS response between samples points to a variable matrix effect that the IS is not adequately tracking.[6]
Issue 2: In-source Cyclization Artifact
Question: I am observing a higher than expected concentration of pyroglutamic acid in my samples. Could this be an artifact?
Answer: Yes, a significant artifact in the analysis of pyroglutamic acid is its formation from the in-source cyclization of glutamine and glutamic acid during LC-MS analysis.[9][10][11][12][13] This can lead to an overestimation of the endogenous pyroglutamic acid concentration.
Troubleshooting Workflow:
Caption: Workflow for addressing in-source cyclization.
Detailed Steps:
-
Confirm Chromatographic Separation: Ensure your LC method can baseline-separate pyroglutamic acid from glutamine and glutamic acid.[9][11]
-
Optimize MS Source Conditions: The extent of in-source cyclization can be dependent on parameters like the fragmentor voltage.[9][13] Experiment with different source settings to minimize this conversion.
-
Use Isotopic Internal Standards: Employ stable isotope-labeled internal standards for glutamine and glutamic acid, in addition to d5-pyroglutamic acid. This will allow you to correct for the in-source formation of pyroglutamic acid.[9][11][13]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A: A matrix effect is the alteration of the ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the sample matrix.[2][14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.[1][15]
Q2: How does a d5-pyroglutamic acid internal standard help mitigate matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) like d5-pyroglutamic acid is considered the gold standard for compensating for matrix effects.[1][4] Because it has nearly identical physicochemical properties to the analyte, it is assumed to co-elute and experience the same degree of ion suppression or enhancement.[4] By using the ratio of the analyte signal to the IS signal for quantification, variability introduced by matrix effects can be normalized.[4][14]
Q3: Can the d5-pyroglutamic acid internal standard completely eliminate matrix effect issues?
A: Not always. While highly effective, a SIL-IS may not fully compensate for matrix effects if there is a slight chromatographic separation between the analyte and the IS (the isotope effect).[3][5] Additionally, if the concentration of co-eluting matrix components is excessively high, the suppression of the analyte and IS may not be proportional.[5]
Q4: What is the "post-extraction addition" experiment and how do I perform it?
A: The post-extraction addition experiment is a method to quantify the extent of matrix effects.[1] It involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The detailed protocol is provided in the "Experimental Protocols" section.
Q5: What is the "standard addition" method and when should I use it?
A: The standard addition method is a calibration technique used to overcome matrix effects by adding known amounts of the analyte to the unknown sample.[16][17] This method is particularly useful when a suitable internal standard is not available or when the matrix is complex and highly variable.[1][16][17][18]
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor
This protocol describes the post-extraction addition experiment to quantify the matrix effect.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (pyroglutamic acid) and the internal standard (d5-pyroglutamic acid) into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. Spike the analyte and IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before extraction at the same concentration.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Protocol 2: Standard Addition Method
This protocol outlines the steps for performing a standard addition calibration.
-
Prepare a Series of Spiked Samples:
-
Take equal aliquots of your unknown sample.
-
Spike each aliquot with increasing known concentrations of a pyroglutamic acid standard solution. Include a "zero-addition" sample containing only the unknown.
-
-
Add Internal Standard: Add a constant concentration of the d5-pyroglutamic acid internal standard to each sample.
-
Analyze the Samples: Analyze the prepared samples using your LC-MS/MS method.
-
Construct the Calibration Curve:
-
Plot the ratio of the analyte peak area to the IS peak area on the y-axis versus the concentration of the added standard on the x-axis.
-
-
Determine the Unknown Concentration:
-
Perform a linear regression on the data points.
-
Extrapolate the line to the x-intercept. The absolute value of the x-intercept is the concentration of pyroglutamic acid in the original unknown sample.
-
Data Presentation
Table 1: Representative Matrix Factor Data
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 90,000 | 0.944 | 0.85 | 0.94 |
| 2 | 78,000 | 85,000 | 0.918 | 0.78 | 0.92 |
| 3 | 92,000 | 95,000 | 0.968 | 0.92 | 0.97 |
| 4 | 65,000 | 70,000 | 0.929 | 0.65 | 0.93 |
| 5 | 88,000 | 92,000 | 0.957 | 0.88 | 0.96 |
| 6 | 81,000 | 88,000 | 0.920 | 0.81 | 0.92 |
| Mean | 81,500 | 86,667 | 0.939 | 0.815 | 0.940 |
| %CV | 12.2% | 10.8% | 2.0% | 12.2% | 2.1% |
| Set A (Neat) | 100,000 | 100,000 | 1.000 |
This table illustrates how the use of an internal standard can significantly reduce the variability (%CV) in the results caused by matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Standard addition - Wikipedia [en.wikipedia.org]
- 17. alpha-measure.com [alpha-measure.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of DL-Pyroglutamic acid-d5 during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the storage and handling of DL-Pyroglutamic acid-d5, helping to prevent its degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a deuterated form of pyroglutamic acid, a cyclic derivative of glutamic acid. The deuterium (B1214612) labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of pyroglutamic acid in various biological samples. Degradation of this compound during storage can lead to the formation of its non-deuterated counterpart or other related impurities, which can compromise the accuracy and reliability of analytical measurements.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for pyroglutamic acid is the reversible hydrolysis of its lactam ring to form glutamic acid.[1][2] This reaction is significantly influenced by pH and temperature.[1][2] N-terminal glutamic acid and glutamine residues can also spontaneously or enzymatically cyclize to form pyroglutamate.[3]
Q3: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored under the following conditions:
| Storage Condition | Duration |
| -20°C | 3 years [4] |
| 4°C | 2 years [4] |
It is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][6]
Q4: What are the recommended storage conditions for this compound in solution?
When dissolved in a solvent, the stability of this compound is reduced. The following storage conditions are recommended for solutions:
| Storage Condition | Duration |
| -80°C | 6 months [4] |
| -20°C | 1 month [4] |
The choice of solvent is also critical. Neutral, aprotic solvents are generally preferred to minimize hydrolysis.
Q5: How does pH affect the stability of this compound in solution?
DL-Pyroglutamic acid is labile at extreme pH values. Specifically, it is unstable below pH 2 and above pH 13, where the rate of hydrolysis to glutamic acid increases significantly.[1][2] For optimal stability in aqueous solutions, a pH range of 4 to 8 is recommended.[1]
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound during storage or sample preparation.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of an additional peak corresponding to glutamic acid-d5 in LC-MS analysis. | Hydrolysis of the lactam ring. | - Verify the pH of your sample solution; adjust to a neutral range (pH 4-8) if necessary.[1] - Ensure samples are stored at the recommended low temperatures (-20°C or -80°C).[4] - Minimize the time samples are kept at room temperature. |
| Decreased peak area or signal intensity of this compound over time. | General degradation of the compound. | - Review storage conditions (temperature, light exposure).[4][5] - Prepare fresh stock solutions more frequently. - Check for incompatibility with other sample matrix components. |
| Inconsistent quantification results when using this compound as an internal standard. | Degradation of the internal standard, leading to inaccurate concentrations. | - Perform a stability study of your stock and working solutions under your specific storage conditions. - Always prepare fresh working standards for each analytical run. - Consider potential in-source cyclization of glutamic acid during MS analysis, which can be an artifact.[7] |
| Solid material appears discolored or clumped. | Possible moisture absorption and subsequent degradation. | - Discard the reagent. - Ensure the container is tightly sealed and stored in a desiccator if necessary to protect from moisture.[5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent and at a particular storage temperature.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at the intended storage temperatures (e.g., 4°C, -20°C, and -80°C). Include a set stored at room temperature as a stress condition.
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 30, Day 90).
-
Analysis: At each time point, analyze one aliquot from each storage condition using a validated analytical method, such as LC-MS.
-
Quantification: Quantify the peak area of this compound and any potential degradation products (e.g., glutamic acid-d5).
-
Data Evaluation: Compare the peak areas at different time points to the Day 0 measurement to determine the percentage of degradation.
Visualizations
Caption: Reversible degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors | Semantic Scholar [semanticscholar.org]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Standards
Welcome to the technical support center for the effective use of deuterium-labeled standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) back-exchange?
A1: Hydrogen-deuterium back-exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as from water, solvents, or the sample matrix.[1][2][3] This process can compromise the integrity of the internal standard, leading to inaccurate quantification.[3][4] If the deuterium label is lost, the internal standard may be incorrectly measured as the unlabeled analyte, creating "false positive" signals.[3][4]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms that are most susceptible to exchange are those attached to heteroatoms like oxygen (e.g., in -OH groups of alcohols, phenols, carboxylic acids), nitrogen (e.g., in -NH groups of amines), and sulfur.[1][3][5] Additionally, deuterium atoms on carbon atoms adjacent to a carbonyl group (alpha-carbons) can be labile and prone to exchange under certain conditions due to a process called keto-enol tautomerism.[1][3][6] It is crucial to select standards where labels are positioned on chemically stable, non-exchangeable sites.[1][7]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of H/D exchange is primarily influenced by three main factors:
-
pH: The exchange process is catalyzed by both acids and bases.[3][8][9] The minimum rate of exchange for many compounds, particularly amide protons in proteins, occurs in a narrow pH range, typically around pH 2.5 to 3.0.[2][3][9]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[3][10] To minimize back-exchange, it is recommended to maintain low temperatures (e.g., 0°C or below) during sample preparation and analysis.[3][10][11]
-
Solvent: Protic solvents like water and methanol (B129727) contain exchangeable protons and can readily facilitate the exchange reaction.[2][3] The presence of water (H₂O) is a critical factor, as most deuterated solvents are hygroscopic and can absorb moisture from the atmosphere.[2]
Q4: How can I prevent or minimize back-exchange during sample storage and analysis?
A4: To minimize back-exchange, a combination of strategies should be employed:
-
Storage: Store deuterium-labeled standards in anhydrous aprotic solvents (e.g., acetonitrile (B52724), dioxane) whenever possible.[3] If an aqueous solution is required, use a D₂O-based buffer.[3] Store solutions at low temperatures (-20°C or -80°C) to slow the exchange rate.[3][10]
-
Sample Preparation: Work quickly and keep samples cold (ideally on ice) throughout the process.[10] Use volatile buffers like formic acid and ensure the pH is maintained in the optimal range for stability (typically pH 2.25-2.5 for LC-MS analysis of peptides).[10][12]
-
LC-MS Analysis: Use a cooled autosampler and column compartment, ideally at 0°C or even subzero temperatures.[10][11] Minimize the time the sample spends in the protic mobile phase before analysis by using efficient chromatography methods like UPLC.[11][12]
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A5: Yes. When isotopic exchange is a persistent problem, consider using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4][13][14] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to back-exchange.[14] While often more expensive to synthesize, they provide greater stability and can eliminate the analytical challenges associated with labile deuterium labels.[5][14]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are isotopic back-exchange, a lack of co-elution between the analyte and the standard, and the presence of isotopic or chemical impurities in the standard.[1]
Troubleshooting Steps:
-
Investigate Isotopic Back-Exchange:
-
Problem: Deuterium atoms on your internal standard may be exchanging with protons from the sample matrix or solvents.[1] This is especially likely if the labels are in chemically labile positions.[1][5] This exchange reduces the concentration of the deuterated standard and artificially increases the concentration of the unlabeled analyte.[5]
-
Solution: Conduct an incubation study to test for back-exchange. Incubate the deuterated standard in a blank matrix for a time equivalent to your sample preparation and analysis workflow. Analyze the sample and monitor for any increase in the signal of the non-labeled analyte.[1] A significant increase indicates H/D back-exchange is occurring.[1][15] If exchange is confirmed, select a standard with labels in more stable positions or switch to a ¹³C or ¹⁵N-labeled standard.[13][14] (See Experimental Protocol 1)
-
-
Verify Co-elution with the Analyte:
-
Problem: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts (the "deuterium isotope effect").[1][15] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1][13]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting perfectly.[1] If a shift is observed, adjust the chromatographic method (e.g., mobile phase composition, gradient, temperature) to improve co-elution.[13] In some cases, a lower-resolution column may promote better peak overlap.[13]
-
-
Confirm Isotopic and Chemical Purity:
-
Problem: The deuterated standard may contain the unlabeled analyte as an impurity.[5] This will lead to an artificially high measurement of the analyte's concentration.[16]
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[1][16] You can assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the deuterated standard. The response for the unlabeled analyte should be minimal, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ).[13]
-
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterium label.[1]
Troubleshooting Steps:
-
Evaluate Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] Studies have shown that matrix effects can differ by 26% or more between an analyte and its deuterated standard in matrices like plasma.[1][5]
-
Solution: Conduct a post-extraction addition experiment to formally assess and quantify the matrix effect for both the analyte and the internal standard. This involves comparing the signal response in a neat solution versus a post-extraction spiked blank matrix sample.[1][13] If differential effects are significant, further sample cleanup or chromatographic optimization is necessary to separate the analytes from the interfering matrix components.
-
-
Re-assess Label Stability:
-
Problem: If back-exchange is occurring sporadically due to slight variations in sample processing time, temperature, or pH between samples, it will manifest as an unstable internal standard signal.
-
Solution: Strictly standardize all sample preparation steps by developing and adhering to a detailed standard operating procedure (SOP).[10] Ensure consistent timing, temperature, and pH for all samples.[10] Automation can help improve consistency.[10] If variability persists, the deuterium label is likely too labile for the assay conditions, and an alternative standard should be considered.[14]
-
Data Presentation
Table 1: Impact of pH and Temperature on H/D Exchange Rate
This table summarizes the influence of pH and temperature, two critical factors affecting the rate of hydrogen-deuterium back-exchange. The minimum exchange rate is typically observed under acidic and cold conditions.
| Parameter | Condition | Effect on Exchange Rate | Rationale | Reference |
| pH | Acidic (pH 2.25 - 3.0) | Minimum | The reaction is at its slowest, minimizing back-exchange during analysis. | [3][9][10] |
| Neutral (pH ~7) | Moderate | Exchange rates are faster than in acidic conditions. | [9] | |
| Basic (pH > 8) | Maximum | Base-catalyzed exchange is significantly faster, leading to rapid label loss. | [4][8] | |
| Temperature | Sub-zero (~ -20°C) | Very Low | Dramatically slows the kinetics of the exchange reaction. | [11][17] |
| Cold (~ 0°C) | Low | Standard condition for minimizing back-exchange during sample handling. | [3][10] | |
| Ambient (~ 25°C) | Moderate | Exchange can be significant, especially over longer periods. | [3] | |
| Elevated (> 40°C) | High | Significantly accelerates the exchange rate, leading to rapid deuterium loss. | [3] |
Experimental Protocols
Protocol 1: Evaluation of H/D Back-Exchange in a Biological Matrix
Objective: To determine if the deuterium labels on an internal standard are exchanging with protons from the sample matrix (e.g., plasma, urine) under experimental conditions.[1][5]
Methodology:
-
Prepare Sample Sets:
-
Incubation:
-
Incubate both sets of samples under conditions that mimic your entire analytical method (e.g., same time, temperature, and pH adjustments).[1] For example, if your sample preparation takes 2 hours at room temperature, incubate both sets for 2 hours at room temperature.
-
-
Sample Processing:
-
Process the samples from Set B using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction).[1] Process Set A in parallel if necessary for your workflow.
-
-
LC-MS/MS Analysis:
-
Analyze the final extracts from both sets by LC-MS/MS.
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both the deuterated internal standard and the non-deuterated analyte.
-
-
Data Interpretation:
-
Compare the peak area of the non-deuterated analyte in Set B to that in Set A.
-
A significant increase in the signal for the non-deuterated analyte in the matrix sample (Set B) indicates that H/D back-exchange has occurred.[1] A study noted a 28% increase in the non-labeled compound after just one hour of incubation in plasma, which would render the standard unsuitable.[15]
-
Protocol 2: Procedure for Minimizing Back-Exchange During LC-MS Analysis
Objective: To outline an analytical procedure that minimizes the loss of deuterium labels (back-exchange) during the critical post-quench and chromatographic separation steps of a hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment.
Methodology:
-
Quenching the Exchange Reaction:
-
Preparation: Pre-chill all necessary buffers (e.g., quench buffer containing 0.1 M phosphate (B84403) at pH 2.5), microcentrifuge tubes, and pipette tips to 0°C in an ice bath.[10]
-
Quenching: At the desired time point of the H/D exchange reaction, rapidly lower the sample's pH and temperature by adding an equal volume of the ice-cold quench buffer.[2][10] The target pH should be between 2.25 and 2.5 to reach the point of minimum exchange.[9][10]
-
-
Sample Digestion and Desalting (for protein samples):
-
If applicable (e.g., for HDX-MS of proteins), perform online digestion using an immobilized protease column (like pepsin) that is maintained at a low temperature (e.g., 0°C).[9]
-
Trap the resulting peptides on a chilled trap column to desalt and concentrate them.
-
-
Chromatographic Separation:
-
Low Temperature LC: Perform all post-quench liquid chromatography steps at low temperatures, typically 0-1°C, using a chilled chromatography system, including the autosampler, columns, and solvent lines.[10][18] Sub-zero temperature UPLC systems (e.g., -10°C or -20°C) can further reduce back-exchange, especially for long gradients.[11][17]
-
Mobile Phase: Use mobile phases with a low pH, typically containing 0.1% formic acid, adjusted to pH 2.25-2.5.[12]
-
Fast Gradients: Use ultra-high-pressure liquid chromatography (UPLC) with rapid gradients to minimize the time peptides or analytes are exposed to the protic (H₂O-containing) mobile phase.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted compounds immediately via electrospray ionization mass spectrometry (ESI-MS).
-
Optimize MS source parameters to minimize in-source heating, which can potentially contribute to gas-phase exchange.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. waters.com [waters.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biopharminternational.com [biopharminternational.com]
Improving signal-to-noise ratio for DL-Pyroglutamic acid-d5 in complex samples
Welcome to the technical support center for the analysis of DL-Pyroglutamic acid-d5 in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise (S/N) ratio for this compound in complex samples?
A low S/N ratio for this compound can originate from several factors throughout the analytical workflow. The most common issues include:
-
Matrix Effects: Co-eluting endogenous components from complex matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound, leading to ion suppression and a reduced signal.[1][2][3]
-
Inefficient Sample Preparation: Incomplete removal of interfering substances or loss of the analyte during extraction can significantly diminish the signal intensity.[1][2][4]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as broad or tailing peaks, can decrease the peak height relative to the baseline noise, resulting in a lower S/N ratio.[1][5]
-
Mass Spectrometer Settings: The instrument may not be optimally tuned or calibrated for this compound, leading to inefficient ionization and detection.[6][7]
-
Analyte Instability: Although DL-Pyroglutamic acid is relatively stable, degradation can occur under certain pH and temperature conditions during sample storage and preparation.[8][9]
Q2: How can I mitigate matrix effects when analyzing this compound?
Mitigating matrix effects is crucial for achieving a good signal-to-noise ratio. Here are some effective strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components compared to simple protein precipitation.[4]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry (e.g., HILIC).[10]
-
Use of a Deuterated Internal Standard: As you are already using this compound, which is a stable isotope-labeled internal standard, it will help to compensate for matrix effects.[11][12] The analyte and the internal standard are affected similarly by ion suppression or enhancement, allowing for accurate quantification.[12]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach may also dilute your analyte to a level below the limit of quantification.[4]
Q3: Can in-source cyclization of related compounds affect the signal of this compound?
Yes, this is a critical consideration. Glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid within the mass spectrometer's ion source.[13][14] If your sample contains high levels of deuterated glutamine-d5 or glutamic acid-d5, they could potentially form this compound in the ion source, leading to an artificially high signal.
To address this:
-
Chromatographic Separation: Ensure your LC method completely separates this compound from its potential precursors (glutamine-d5 and glutamic acid-d5).[10][13]
-
Optimize MS Source Conditions: The extent of in-source cyclization is dependent on the fragmentor voltage and other source parameters.[13] It's important to optimize these settings to minimize this conversion.
Q4: What are the recommended starting points for LC-MS/MS method development for this compound?
For a polar compound like DL-Pyroglutamic acid, here are some recommended starting points:
-
Chromatography:
-
Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: A C18 column can be used with a mobile phase containing an ion-pairing agent like pentadecafluorooctanoic acid to improve retention.[15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds and can provide good retention and separation.[10]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan type for its high selectivity and sensitivity. You will need to determine the optimal precursor and product ions for this compound.
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal-to-noise issues for this compound.
Systematic Troubleshooting of Low S/N Ratio
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Method Validation for Pyroglutamic Acid Quantification Using a d5 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyroglutamic acid, with a focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated d5 analog as an internal standard. The information presented is essential for researchers and professionals in drug development and related fields who require accurate and reliable measurement of this important metabolite.
Pyroglutamic acid, a cyclized derivative of glutamic acid, is a key intermediate in the γ-glutamyl cycle and is implicated in various physiological and pathological processes.[1] Accurate quantification is crucial for understanding its role in disease and for monitoring therapeutic interventions. However, the analysis of pyroglutamic acid is challenging due to the potential for artifactual formation from glutamine and glutamic acid during sample analysis, particularly with mass spectrometry-based methods.[2][3][4]
This guide details a validated LC-MS/MS method employing a d5-pyroglutamic acid internal standard to mitigate these challenges and provides a comparison with alternative analytical techniques.
The Gold Standard: LC-MS/MS with a d5-Pyroglutamic Acid Internal Standard
The use of a stable isotope-labeled internal standard, such as d5-pyroglutamic acid, is considered the gold standard for the quantification of pyroglutamic acid by LC-MS/MS.[5] This approach offers high sensitivity, specificity, and accuracy by compensating for variations in sample preparation, chromatographic separation, and mass spectrometric ionization. The d5 analog co-elutes with the endogenous pyroglutamic acid and experiences similar matrix effects and ionization suppression, ensuring reliable quantification.
A critical aspect of this method is the chromatographic separation of pyroglutamic acid from its precursors, glutamine and glutamic acid, to prevent their in-source cyclization into pyroglutamic acid, which can lead to overestimation.[2][3][4][6]
Experimental Protocol: LC-MS/MS Quantification of Pyroglutamic Acid
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of an internal standard working solution (containing d5-pyroglutamic acid). Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used to achieve separation from glutamine and glutamic acid.[2]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Pyroglutamic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
d5-Pyroglutamic Acid: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be optimized for the instrument used)
-
Method Validation Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for pyroglutamic acid quantification using a d5 internal standard.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | 85 - 115% |
Data presented is a representative summary compiled from established bioanalytical method validation guidelines.
Workflow for Pyroglutamic Acid Quantification using LC-MS/MS with d5-Internal Standard
Caption: Experimental workflow for pyroglutamic acid quantification.
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques can be employed for pyroglutamic acid quantification. The choice of method often depends on the required sensitivity, specificity, sample matrix, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with d5-Internal Standard | Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard. | High sensitivity, high specificity, accurate and precise quantification, corrects for matrix effects. | Requires expensive instrumentation, potential for in-source cyclization if not properly optimized. |
| HPLC with UV Detection | Chromatographic separation followed by detection using ultraviolet (UV) absorbance.[7][8] | Relatively inexpensive, widely available instrumentation, simple operation. | Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds. |
| Enzymatic Assay | Enzymatic cleavage of the N-terminal pyroglutamate (B8496135) residue by pyroglutamate aminopeptidase, followed by quantification of the released amino acid or peptide.[9] | High specificity due to enzymatic reaction. | Indirect measurement, may not be suitable for all sample types, requires specific enzyme. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of pyroglutamic acid followed by separation and detection using GC-MS. | High chromatographic resolution. | Requires derivatization which can be time-consuming and introduce variability. |
Performance Comparison of Analytical Methods
| Parameter | LC-MS/MS with d5-IS | HPLC-UV | Enzymatic Assay | GC-MS |
| Sensitivity | Very High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Moderate to High | High |
| Specificity | Very High | Moderate | High | High |
| Throughput | High | Moderate | Low to Moderate | Moderate |
| Matrix Effect | Corrected by IS | High | Low | Moderate |
| Cost | High | Low | Moderate | High |
| Sample Preparation | Moderate | Simple | Moderate | Complex (derivatization) |
This table provides a general comparison; actual performance may vary depending on the specific application and instrumentation.
Logical Relationship of Analytical Challenges and Solutions
References
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 8. HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DL-Pyroglutamic Acid-d5: A Comparative Guide to Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a reliable internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects in mass spectrometry.[1] This guide provides a comparative overview of the performance of DL-Pyroglutamic acid-d5 and other commonly used deuterated amino acid internal standards.
The objective of this document is to present a cross-validation perspective on this compound against other labeled internal standards, supported by established performance data and detailed experimental protocols. This guide will aid researchers in selecting the most appropriate internal standard for their analytical needs.
Performance Comparison of Labeled Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[1] The following tables summarize typical performance data for this compound and other deuterated amino acid internal standards based on published literature.
Disclaimer: The data presented below is collated from various sources and is not from a single head-to-head comparative study. Performance characteristics can vary depending on the specific analyte, matrix, and analytical method.
Table 1: General Performance Characteristics of Labeled Internal Standards
| Parameter | This compound | DL-Glutamic acid-d5 | DL-Leucine-d10 | DL-Phenylalanine-d8 |
| Analyte of Interest | Pyroglutamic acid, Glutamic acid, Glutamine | Glutamic acid, Glutamine | Leucine, Isoleucine | Phenylalanine |
| Typical Matrix | Fermentation media, Plasma | Human Plasma | Plasma, Serum, Urine | Plasma, Serum |
| Linearity (r²) | ≥ 0.99 | ≥ 0.997 | ≥ 0.993 | Not specified |
| Accuracy (% Bias) | Within ±15% | Within ±15% (2.0 Δ% at LLOQ)[2] | Within ±20% | Not specified |
| Precision (% CV) | 2.6 - 8.2%[3] | ≤ 15% (6.1% at LLOQ)[2] | <15%[4] | Not specified |
| Recovery | 81 - 107%[3] | Not specified | Not specified | Not specified |
| Matrix Effect | Minimized with SIL IS | Minimized with SIL IS | Minimized with SIL IS | Minimized with SIL IS |
Table 2: Detailed Accuracy and Precision Data
| Internal Standard | Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| This compound | Pyroglutamic acid | Spiked Levels (10, 40, 200 µg/mL) | 4.8 - 8.2% | 2.6 - 5.7% | 81 - 104% | [3] |
| DL-Glutamic acid-d5 | Glutamic acid | LLOQ | 6.1% | Not specified | 2.0 Δ% | [2] |
| DL-Leucine-d10 | Leucine | 1 ng/mL | <15% | Not specified | Not specified | [4] |
| DL-Phenylalanine-d8 | Phenylalanine | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
A cross-validation of bioanalytical methods is essential when comparing data from different analytical methods or laboratories.[5] The following is a generalized protocol for the cross-validation of different internal standards.
Objective
To compare the performance of a new internal standard (e.g., this compound) against an established internal standard for the quantification of a specific analyte in a biological matrix.
Materials
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
This compound (Internal Standard A)
-
Alternative Labeled Internal Standard (e.g., DL-Glutamic acid-d5, Internal Standard B)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards (A and B) in an appropriate solvent.
-
Prepare working solutions by diluting the stock solutions.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare two sets of calibration curves by spiking the blank matrix with the analyte at a minimum of six different concentration levels.
-
Prepare two sets of QC samples at a minimum of three concentration levels (low, medium, and high).
-
Add a constant concentration of Internal Standard A to one set of calibration standards and QCs.
-
Add a constant concentration of Internal Standard B to the second set.
-
-
Sample Preparation (Protein Precipitation - Example):
-
To 100 µL of each sample (calibrator, QC, or blank), add 300 µL of acetonitrile (B52724) containing the respective internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
The chromatographic conditions should be optimized to ensure good separation of the analyte from potential interferences.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with optimized transitions for the analyte and both internal standards.
-
-
Data Analysis and Acceptance Criteria:
-
For each set of data (using IS A and IS B), construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The linearity of the calibration curves should be evaluated using a regression analysis (r² ≥ 0.99).
-
Calculate the concentrations of the QC samples using their respective calibration curves.
-
The accuracy (% bias) for each QC level should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).
-
The precision (% CV) for each QC level should not exceed 15% (20% at the LLOQ).
-
The results obtained using Internal Standard A should be compared to those obtained using Internal Standard B. A statistical analysis (e.g., t-test) can be performed to assess any significant differences.
-
Visualizing the Cross-Validation Workflow and the Role of Internal Standards
To better illustrate the logical flow of a cross-validation experiment and the fundamental principle of using an internal standard, the following diagrams are provided.
Caption: Workflow for the cross-validation of two different internal standards.
Caption: The function of a stable isotope-labeled internal standard in correcting for analytical variability.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. ema.europa.eu [ema.europa.eu]
Assessing the Accuracy of DL-Pyroglutamic Acid-d5 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of quantitative bioanalysis, particularly for metabolites like pyroglutamic acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. DL-Pyroglutamic acid-d5, a deuterated stable isotope-labeled internal standard, is a common choice for mass spectrometry-based quantification. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical workflows.
The Critical Challenge: In-Source Cyclization
A significant challenge in the accurate quantification of pyroglutamic acid is the in-source cyclization of its precursors, glutamine (Gln) and glutamic acid (Glu), during liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3] This artifact can lead to an overestimation of endogenous pyroglutamic acid levels. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for this conversion, as both the analyte and the standard will undergo the cyclization at a similar rate.[1][2]
Performance Comparison of Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves identically during sample preparation, chromatography, and ionization. While this compound is widely used, it is important to understand its characteristics in comparison to other stable isotope-labeled (SIL) internal standards, such as those labeled with carbon-13 (¹³C).
| Feature | This compound (Deuterated) | ¹³C-Labeled Pyroglutamic Acid | Structural Analog (Non-Isotopic) |
| Chromatographic Co-elution | May exhibit a slight retention time shift, potentially eluting earlier than the native analyte due to the deuterium (B1214612) isotope effect.[4][5] | Typically co-elutes perfectly with the analyte.[4][5] | Retention time will differ from the analyte. |
| Correction for Matrix Effects | Good, but the slight chromatographic shift can lead to differential ion suppression or enhancement if matrix effects are not uniform across the peak.[6] | Excellent, as it experiences the same matrix effects as the analyte due to perfect co-elution.[5][6] | Less effective at correcting for matrix effects due to different retention times and potentially different ionization efficiencies. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms under certain conditions, though less likely for C-D bonds.[5] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[7][8] | Not applicable. |
| Correction for In-Source Cyclization | Effectively corrects for the in-source formation of pyroglutamic acid from glutamine and glutamic acid.[1][2] | Also effectively corrects for in-source cyclization.[1][2] | Cannot correct for in-source cyclization of the analyte. |
| Cost and Availability | Generally less expensive and more widely available.[7][8] | Typically more expensive due to a more complex synthesis process.[7][8] | Varies depending on the compound, but often readily available. |
Quantitative Performance Data
While a direct head-to-head study with comprehensive quantitative data comparing this compound with a ¹³C-labeled analog for pyroglutamic acid analysis was not identified in the literature, the following table summarizes typical validation parameters for LC-MS/MS methods quantifying pyroglutamic acid and related amino acids using deuterated internal standards. This data provides an insight into the expected performance of a well-validated method using this compound.
| Parameter | Typical Performance using Deuterated Internal Standard |
| Linearity (R²) | ≥ 0.99[9] |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.14 µmol/L[10] |
| Accuracy (% Bias) | Typically within ±15% |
| Precision (% RSD) | < 15% (Intra-day and Inter-day)[9] |
| Recovery (%) | 81 - 107%[9] |
Note: The performance of any analytical method is highly dependent on the specific instrumentation, methodology, and matrix being analyzed. The values presented are for illustrative purposes and may not be directly transferable to all experimental conditions.
Experimental Protocols
A robust analytical method is crucial for accurate quantification. The following is a detailed experimental protocol adapted from a validated LC-MS/MS method for the analysis of pyroglutamic acid, glutamine, and glutamine, which can be applied using this compound as the internal standard.[1][2]
Sample Preparation (Plasma)
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Protein Precipitation: Add 150 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm particle size.
-
Column Temperature: 25 °C.
-
Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.
-
Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5.0 µL.
-
Gradient:
-
0.01 - 2 min: 2% to 30% B
-
2 - 4.1 min: 30% to 40% B
-
4.1 - 4.8 min: 40% to 45% B
-
4.8 - 4.9 min: 45% to 90% B
-
4.9 - 5.5 min: 90% B
-
5.5 - 5.6 min: 90% to 2% B
-
5.6 - 8.0 min: 2% B
-
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Pyroglutamic Acid: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).
-
Mandatory Visualizations
Signaling Pathway: The Gamma-Glutamyl Cycle
Pyroglutamic acid is a key intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a major cellular antioxidant.
Caption: The Gamma-Glutamyl Cycle showing the role of pyroglutamic acid.
Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow using an internal standard.
Caption: A typical experimental workflow for quantitative analysis.
Logical Relationship: Correction of In-Source Cyclization
This diagram illustrates the principle of using an isotopic internal standard to correct for the artificial formation of pyroglutamic acid during analysis.
Caption: Correction of in-source cyclization using an internal standard.
Conclusion and Recommendations
This compound is a valuable and widely used internal standard for the accurate quantification of pyroglutamic acid. Its primary advantage lies in its ability to effectively correct for the significant analytical challenge of in-source cyclization of glutamine and glutamic acid, a prerequisite for obtaining reliable quantitative data.
While ¹³C-labeled internal standards may offer theoretical advantages in terms of chromatographic co-elution and isotopic stability, deuterated standards like this compound have been successfully used in validated, high-performance analytical methods. The choice of internal standard will ultimately depend on a balance of factors including the specific requirements of the assay for accuracy and precision, cost considerations, and commercial availability.
For researchers developing quantitative assays for pyroglutamic acid, the use of a stable isotope-labeled internal standard is non-negotiable. This compound represents a robust and cost-effective option that, when incorporated into a well-validated LC-MS/MS method, can provide the accuracy and precision required for demanding research and drug development applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Linearity and Recovery of DL-Pyroglutamic acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. A suitable internal standard is essential for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. Stable isotope-labeled (SIL) internal standards, such as DL-Pyroglutamic acid-d5, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
This guide provides a comparative overview of the linearity and recovery experiments for this compound, contrasting its expected performance with that of a non-deuterated, structurally analogous alternative. The experimental protocols and data presented are based on established principles of bioanalytical method validation as outlined by regulatory agencies.
Note: Specific experimental data for this compound is not publicly available. The data presented in this guide is representative of typical performance for a deuterated internal standard in a validated bioanalytical method and is for illustrative purposes.
Experimental Protocols
A comprehensive validation of a bioanalytical method includes the assessment of linearity and recovery to ensure the method is reliable for its intended purpose.[2]
Linearity Experiment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte.[3] A minimum of six non-zero concentration levels, in addition to a blank and a zero sample, are typically used to construct the calibration curve.[3]
-
Addition of Internal Standard: A fixed concentration of the internal standard (this compound or an alternative) is added to each calibration standard, quality control (QC) sample, and the blank and zero samples.
-
Sample Processing: The samples are subjected to the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: The processed samples are analyzed using the LC-MS/MS method.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for each calibration standard. The linearity is evaluated using a suitable regression model (typically a weighted linear regression). The coefficient of determination (r²) should be ≥ 0.99.[4]
Recovery Experiment
Recovery is the measure of the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a post-extraction spiked sample.[5]
Protocol:
-
Preparation of Sample Sets: Three sets of samples are prepared at three concentration levels (low, medium, and high):
-
Set A (Extracted Samples): Blank biological matrix is spiked with the analyte and the internal standard and then subjected to the entire extraction procedure.
-
Set B (Post-Extraction Spiked Samples): Blank biological matrix is subjected to the extraction procedure, and the analyte and internal standard are added to the final extract. This set represents 100% recovery.[5]
-
Set C (Neat Solutions): The analyte and internal standard are prepared in the final reconstitution solvent at concentrations equivalent to those in Set A and B.
-
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated using the following formula:
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
While 100% recovery is not required, it should be consistent and reproducible across the concentration range.[5]
Data Presentation: A Comparative Analysis
The following tables present a comparative summary of the expected performance data for this compound versus a hypothetical non-deuterated Alternative Internal Standard (AIS).
Table 1: Linearity Data
| Parameter | This compound (Deuterated IS) | Alternative Internal Standard (Non-Deuterated) | Acceptance Criteria (FDA/ICH) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the expected concentrations in study samples |
| Regression Model | Weighted Linear (1/x²) | Weighted Linear (1/x²) | The simplest model that adequately describes the concentration-response relationship |
| Coefficient of Determination (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | 98.5% - 101.2% | 95.3% - 104.5% | Within ±15% of nominal (±20% at LLOQ) |
| Precision of Back-Calculated Concentrations (%CV) | ≤ 5.8% | ≤ 9.7% | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Recovery Data
| Concentration Level | This compound (Deuterated IS) | Alternative Internal Standard (Non-Deuterated) | Acceptance Criteria |
| Mean Recovery (%) | Precision (%CV) | Mean Recovery (%) | |
| Low QC (3 ng/mL) | 85.2 | 4.1 | 78.9 |
| Medium QC (400 ng/mL) | 86.1 | 3.5 | 80.2 |
| High QC (800 ng/mL) | 84.9 | 3.8 | 79.5 |
The use of a deuterated internal standard like this compound is expected to yield higher precision (lower %CV) in both linearity and recovery experiments. This is because its physicochemical properties are nearly identical to the analyte, allowing it to more effectively compensate for variability during sample preparation and analysis.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the linearity and recovery experiments.
Caption: Workflow for a Linearity Experiment.
Caption: Workflow for a Recovery Experiment.
References
Inter-Laboratory Comparison of Pyroglutamic Acid Measurement: A Guide with d5-Pyroglutamic Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the accurate measurement of pyroglutamic acid, a key metabolite in various biological processes. The use of a stable isotope-labeled internal standard, specifically d5-pyroglutamic acid, is crucial for mitigating analytical variability and ensuring precise quantification, particularly in complex biological matrices. This document outlines a standardized experimental protocol, presents a comparative summary of expected performance data from various validated methods, and visualizes the analytical workflow and the metabolic context of pyroglutamic acid.
Comparative Performance Data
The following table summarizes typical quantitative performance data for the analysis of pyroglutamic acid using LC-MS/MS with a d5-pyroglutamic acid internal standard, compiled from multiple validated laboratory methods. This data serves as a benchmark for laboratories aiming to establish or validate their own assays.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | 0.8 ng/mL |
| Linearity (r²) | >0.995 | >0.99 | >0.998 |
| Intra-day Precision (%CV) | 2.6 - 5.7%[1][2] | <10% | <8% |
| Inter-day Precision (%CV) | 4.8 - 8.2%[1][2] | <15% | <10% |
| Accuracy/Recovery (%) | 81 - 107%[1][2] | 85 - 115% | 90 - 110% |
Standardized Experimental Protocol
A critical aspect of any inter-laboratory comparison is the adherence to a standardized protocol to ensure the comparability of results. The following LC-MS/MS method is a consensus protocol derived from validated procedures.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, serum, or other biological fluid, add 10 µL of d5-pyroglutamic acid internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. The use of an ion-pair reagent like pentadecafluorooctanoic acid has also been reported.[1][2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential for achieving optimal sensitivity. It is crucial to use isotopic internal standards to correct for in-source formation of pyroglutamic acid from glutamine and glutamic acid.[3][4][5]
Visualizing the Process and Pathway
To further clarify the experimental and biological context, the following diagrams illustrate the analytical workflow and the metabolic pathway involving pyroglutamic acid.
Caption: Experimental workflow for pyroglutamic acid measurement.
Caption: Simplified metabolic pathway showing the formation of pyroglutamic acid.
References
- 1. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Advantage: Employing a Deuterated Standard for High-Fidelity Pyroglutamic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of pyroglutamic acid, the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the use of a deuterated pyroglutamic acid standard and non-deuterated (structural analogue) alternatives in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Supported by established principles and experimental evidence, this document elucidates the clear advantages conferred by a stable isotope-labeled internal standard.
The quantification of pyroglutamic acid in biological matrices is fraught with challenges, most notably the in-source cyclization of glutamine and glutamic acid into pyroglutamic acid during LC-MS/MS analysis. This artifact can lead to a significant overestimation of endogenous pyroglutamic acid levels. The use of an appropriate internal standard is paramount to mitigate this and other sources of analytical variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
A deuterated internal standard, being chemically identical to the analyte with only a mass difference, co-elutes and experiences the same matrix effects and ionization efficiencies. This ensures a more accurate correction for variations throughout the analytical workflow compared to a structural analogue, which may behave differently.
Quantitative Data Summary
While direct head-to-head quantitative data for pyroglutamic acid with a structural analog is not extensively published, the principles of isotope dilution mass spectrometry allow for a clear expectation of performance. The following table summarizes the expected performance based on extensive literature on the use of deuterated standards for small molecule quantification.
| Performance Metric | Deuterated Pyroglutamic Acid Standard | Non-Deuterated (Structural Analogue) Standard | Rationale & Justification |
| Accuracy (% Bias) | Expected: < 5% | Can be > 15% | The deuterated standard co-elutes and experiences identical matrix effects and ionization suppression/enhancement, leading to more accurate correction. Structural analogues have different retention times and ionization efficiencies. |
| Precision (%CV) | Expected: < 10% | Can be > 20% | The near-identical chemical and physical properties of the deuterated standard ensure consistent correction for variability in sample preparation and instrument response. |
| Matrix Effect Compensation | High | Low to Moderate | The deuterated standard effectively normalizes analyte response across different biological samples by tracking the analyte's behavior in the presence of matrix components. |
| Correction for In-Source Cyclization | High | None | A deuterated standard for glutamine/glutamic acid can be used to correct for their conversion to pyroglutamic acid. A deuterated pyroglutamic acid standard ensures accurate quantification of the endogenous pyroglutamic acid itself. |
| Linearity (R²) | > 0.99 | Variable, often < 0.99 | The consistent response ratio of the analyte to the deuterated standard across a range of concentrations results in a more linear calibration curve. |
| Recovery | Tracks analyte recovery accurately | May differ significantly from analyte recovery | The deuterated standard mirrors the extraction efficiency of the analyte due to their near-identical physicochemical properties. |
Experimental Protocols
A robust and reliable method for the quantification of pyroglutamic acid in a biological matrix such as plasma is crucial. The following is a representative experimental protocol employing a deuterated internal standard.
Sample Preparation
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of a working solution of deuterated L-pyroglutamic acid (e.g., L-Pyroglutamic acid-d5) to achieve a final concentration of 50 ng/mL.
-
Vortex briefly to mix.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate pyroglutamic acid from its isomers and other matrix components. For example:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Pyroglutamic Acid: e.g., m/z 130.0 -> 84.0
-
Deuterated Pyroglutamic Acid (d5): e.g., m/z 135.0 -> 89.0
-
Mandatory Visualizations
Experimental Workflow for Pyroglutamic Acid Analysis
Caption: Workflow for the quantitative analysis of pyroglutamic acid using a deuterated internal standard.
Logical Relationship: Mitigating Analytical Artifacts
The Gold Standard for Pyroglutamic Acid Analysis: A Comparative Guide to d5-Labeled vs. Non-Labeled Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of pyroglutamic acid, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the analytical performance of deuterium-labeled (d5) pyroglutamic acid versus its non-labeled counterpart, supported by established principles and experimental evidence in mass spectrometry.
The inherent analytical challenge in measuring pyroglutamic acid lies in its propensity to be artificially formed from the cyclization of glutamine and glutamic acid within the electrospray ionization source of a mass spectrometer.[1][2][3][4] This in-source conversion can lead to an overestimation of endogenous pyroglutamic acid levels, compromising the accuracy of the results. The use of a stable isotope-labeled internal standard (SIL-IS), such as d5-pyroglutamic acid, is widely recognized as the gold standard to mitigate this and other analytical variabilities.[3][5][6][7]
Superior Analytical Performance with d5-Pyroglutamic Acid
Stable isotope-labeled internal standards are chemically identical to the analyte, with the key difference being the substitution of several hydrogen atoms with deuterium.[5] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.[7] Because d5-pyroglutamic acid co-elutes with the unlabeled analyte and behaves identically during sample extraction, chromatography, and ionization, it effectively normalizes for variations in sample preparation, matrix effects, and in-source conversion.[5][7][8]
The "gold standard" status of SIL-IS is due to their ability to provide the highest levels of specificity and accuracy in quantitative determinations.[7] While a direct head-to-head comparative study with specific performance metrics for d5-pyroglutamic acid versus a non-labeled standard was not found in the reviewed literature, the principles of isotope dilution mass spectrometry strongly support the superior performance of the deuterated standard. For instance, in the analysis of other compounds, switching from a structural analogue to a deuterated internal standard has been shown to significantly improve both precision and accuracy.[5] One study on the immunosuppressant sirolimus demonstrated a drop in the coefficient of variation (CV) from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled standard.[5]
Table 1: Comparison of Expected Analytical Performance
| Performance Metric | d5-Pyroglutamic Acid (Internal Standard) | Non-Labeled Pyroglutamic Acid (External Standard/No IS) | Rationale |
| Accuracy | High | Low to Moderate | Corrects for matrix effects and in-source formation of pyroglutamic acid from glutamine and glutamic acid.[1][5][6] |
| Precision | High (Low %CV) | Moderate to High (%CV) | Compensates for variability in sample preparation, injection volume, and instrument response.[5][8] |
| Linearity | Excellent | Good | The ratio of analyte to internal standard provides a more consistent response across a wide concentration range. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to the reduction of matrix-induced signal suppression or enhancement.[9][10] |
| Matrix Effect | Effectively Minimized | Significant Impact | Co-elution and identical ionization behavior allow for normalization of ion suppression or enhancement.[5][9][10] |
| Robustness | High | Low | Less susceptible to variations in experimental conditions, leading to more reliable and reproducible results.[8] |
The Glutathione (B108866) Cycle and Pyroglutamic Acid Formation
Pyroglutamic acid is an intermediate in the γ-glutamyl cycle (glutathione cycle), a key pathway for glutathione synthesis and amino acid transport. Understanding this biological context is crucial for interpreting analytical results. For instance, elevated levels of pyroglutamic acid can be indicative of metabolic disorders.[11][12][13]
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 12. Pyroglutamate acidosis 2023. A review of 100 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Safe Disposal of DL-Pyroglutamic acid-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of DL-Pyroglutamic acid-d5, a deuterated derivative of pyroglutamic acid.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all chemicals with care, employing standard laboratory safety practices.
Quantitative Data for Disposal
No specific quantitative data regarding disposal, such as concentration limits for aqueous waste or permissible exposure limits, are available in the provided safety documentation.[1] In the absence of such data, general precautionary principles and local regulations must be strictly followed.
| Parameter | Value |
| Occupational Exposure Limit Values | No data available. |
| Toxicity Data (e.g., LD50/LC50) | No data available. |
Experimental Protocols: Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1][2]
Step-by-Step Disposal Guide for this compound:
-
Consult Local Regulations : Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
-
Disposal of Uncontaminated Material :
-
If the material is in its original, uncontaminated state, it should be disposed of through a licensed professional waste disposal service.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal of Contaminated Material and Solutions :
-
For spills or solutions, absorb the liquid with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate surfaces and equipment that have come into contact with the substance by scrubbing with alcohol.[1]
-
Dispose of the contaminated cleaning materials as chemical waste in accordance with regulations.
-
-
Contaminated Packaging :
-
Empty containers should be rinsed thoroughly. The rinsate should be collected and treated as chemical waste.
-
Conduct recycling or disposal of the cleaned packaging in line with prevailing regulations.[2]
-
Important Considerations :
-
Avoid Environmental Release : Prevent the substance from entering drains or water courses.[1][3]
-
Accidental Release Measures : In the event of a spill, ensure adequate ventilation, evacuate personnel to safe areas, and use full personal protective equipment.[1][3] Prevent further leakage if it is safe to do so.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DL-Pyroglutamic Acid-d5
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling DL-Pyroglutamic acid-d5, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in your laboratory practices.
While this compound is not classified as a hazardous substance or mixture, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The following guidelines are based on available safety data sheets for the deuterated compound and its non-deuterated counterparts.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Routine Handling in Solution | Safety glasses with side-shields | Chemically resistant gloves (e.g., nitrile) | Not generally required if handled in a well-ventilated area or fume hood. | Laboratory coat |
| Handling of Powder (weighing, etc.) | Safety glasses with side-shields or goggles | Chemically resistant gloves (e.g., nitrile) | Use a dust mask (e.g., N95 or P1) if dust formation is likely.[2] | Laboratory coat |
| Spill Cleanup | Safety glasses with side-shields or goggles | Chemically resistant gloves (e.g., nitrile) | Use a dust mask or respirator if dealing with a large spill of the powder. | Laboratory coat |
| Firefighting | Self-contained breathing apparatus | Full protective clothing | Self-contained breathing apparatus | Full protective gear |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe and efficient workflow.
1. Engineering Controls:
-
Always work in a well-ventilated area.[1]
-
Use of a chemical fume hood is recommended, especially when handling the powder to avoid dust and aerosol formation.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
2. Handling Procedures:
-
Avoid inhalation of dust or aerosols.[1]
-
Keep the container tightly sealed in a cool, well-ventilated place.[1]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1] Wash clothing before reuse.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1][5]
4. Spill and Leak Procedures:
-
Personal Precautions: Wear appropriate PPE as outlined in the table above.[1]
-
Containment and Cleaning: For small spills of the powder, sweep or vacuum the material and place it into a suitable, closed container for disposal.[5][6] Avoid generating dust.[5][6] For solutions, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.[1]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[1]
5. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed.[1] Recommended storage temperatures are -20°C for the powder for long-term storage (up to 3 years) and in solvent at -80°C for up to 6 months.[1]
6. Disposal:
-
Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
Visualizing Safety Protocols
To further clarify the decision-making process for PPE selection and emergency response, the following diagrams provide a visual workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
